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  • Product: Morpholin-3-yl(pyrrolidin-1-yl)methanone
  • CAS: 128001-79-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Morpholin-3-yl(pyrrolidin-1-yl)methanone: Predicted Properties and a Framework for Structural Analysis

Introduction In the landscape of medicinal chemistry and drug discovery, novel heterocyclic scaffolds are paramount to expanding the chemical space for therapeutic intervention. Morpholin-3-yl(pyrrolidin-1-yl)methanone i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, novel heterocyclic scaffolds are paramount to expanding the chemical space for therapeutic intervention. Morpholin-3-yl(pyrrolidin-1-yl)methanone is a novel chemical entity that combines the structurally significant morpholine and pyrrolidine rings through a stable amide linkage. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility, metabolic stability, and bioavailability.[1][2][3] The pyrrolidine ring, another common nitrogenous heterocycle, is a versatile building block in many biologically active compounds. This guide serves as a comprehensive technical resource for researchers, providing a predictive overview of the core chemical properties of Morpholin-3-yl(pyrrolidin-1-yl)methanone and a detailed, field-proven framework for its synthesis and rigorous structural analysis.

Predicted Physicochemical and Pharmacokinetic Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Based on its constituent functional groups—a tertiary amide, a morpholine ring (with both ether and secondary amine characteristics), and a pyrrolidine ring—we can predict the key properties of Morpholin-3-yl(pyrrolidin-1-yl)methanone. The morpholine ring is known to improve aqueous solubility and provide an optimal balance of lipophilicity and basicity (pKa ≈ 8.7).[1][2]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H16N2O2Derived from structural components.
Molecular Weight 184.24 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small organic molecules of this type.
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); Moderate aqueous solubility.The morpholine oxygen and amide carbonyl can act as hydrogen bond acceptors, enhancing water solubility.[1][4]
LogP Low to moderateThe presence of polar functional groups (amide, ether) is expected to result in a balanced lipophilicity.
Hydrogen Bond Donors 1 (Morpholine N-H)The secondary amine within the morpholine ring.
Hydrogen Bond Acceptors 3 (Amide O, Morpholine O, Pyrrolidine N)Oxygen and nitrogen atoms with lone pairs.
Metabolic Stability Moderately HighThe morpholine ring is generally more metabolically stable than piperidine due to the electron-withdrawing effect of the oxygen atom, which can reduce susceptibility to oxidation by Cytochrome P450 enzymes.[5][6] The primary metabolic routes would likely involve the pyrrolidine or morpholine rings.

Proposed Synthetic Pathway and Experimental Protocol

The most direct and logical synthesis of Morpholin-3-yl(pyrrolidin-1-yl)methanone involves the formation of an amide bond between morpholine-3-carboxylic acid and pyrrolidine. This is a standard transformation for which numerous reliable coupling reagents have been developed.

Logical Workflow for Synthesis

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Purification Morpholine-3-carboxylic acid Morpholine-3-carboxylic acid Coupling Amide Coupling (DIC/HOBt) Morpholine-3-carboxylic acid->Coupling Pyrrolidine Pyrrolidine Pyrrolidine->Coupling Workup Aqueous Wash & Extraction Coupling->Workup Solvent Solvent (DCM or DMF) Solvent->Coupling Purification Silica Gel Chromatography Workup->Purification Final_Product Morpholin-3-yl(pyrrolidin-1-yl)methanone Purification->Final_Product

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Rationale: The use of Diisopropylcarbodiimide (DIC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a well-established and efficient method for amide bond formation that minimizes racemization, particularly at the chiral center (C3 of the morpholine ring).[7][8] Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and for the ease of removal of the diisopropylurea byproduct.[9][10]

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine-3-carboxylic acid (1.0 eq)[11] and HOBt (1.1 eq) in anhydrous DCM (10 mL per mmol of carboxylic acid).

  • Activation: Stir the solution at 0 °C (ice bath) for 10-15 minutes.

  • Amine Addition: Add pyrrolidine (1.1 eq) to the solution, followed by the dropwise addition of DIC (1.1 eq).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated diisopropylurea byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Morpholin-3-yl(pyrrolidin-1-yl)methanone.

Framework for Structural Elucidation and Analysis

Unambiguous characterization of the synthesized molecule is critical. A multi-technique approach ensures the confirmation of its identity, purity, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of organic compounds.[12][13] Both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectra:

  • Morpholine Ring Protons: Due to the chiral center at C3 and restricted amide bond rotation, the protons on the morpholine ring are expected to be diastereotopic and will appear as complex multiplets.

    • H3 (methine): A multiplet, likely around 3.5-4.5 ppm, coupled to protons on C2 and the N-H.

    • H2, H5, H6 (methylenes): A series of complex multiplets between 2.5 and 4.0 ppm. The protons adjacent to the oxygen (H2, H6) will be further downfield than those adjacent to the nitrogen (H5).

  • Pyrrolidine Ring Protons:

    • N-CH₂ Protons: Two distinct multiplets, likely between 3.2-3.8 ppm, due to restricted rotation around the C-N amide bond.[14]

    • Other CH₂ Protons: Multiplets further upfield, likely in the 1.8-2.2 ppm range.

  • Morpholine N-H Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between 1.5-3.0 ppm.

Predicted ¹³C NMR Spectra:

  • Amide Carbonyl (C=O): A signal in the downfield region, typically 165-175 ppm.

  • Morpholine Ring Carbons:

    • C3 (methine): A signal around 50-60 ppm.

    • C2, C6 (O-CH₂): Signals around 65-75 ppm.

    • C5 (N-CH₂): A signal around 40-50 ppm.

  • Pyrrolidine Ring Carbons:

    • N-CH₂ Carbons: Signals around 45-55 ppm.

    • Other CH₂ Carbons: Signals around 20-30 ppm.

Experimental Protocol for NMR:

  • Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

  • (Optional but recommended) Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to establish H-C correlations) to definitively assign all signals.[15]

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[16]

Predicted Mass Spectrum (Electrospray Ionization - ESI):

  • Molecular Ion: An intense peak for the protonated molecule [M+H]⁺ at m/z 185.12.

  • Key Fragmentation: The most likely fragmentation pathway is the cleavage of the amide bond, which is a common fragmentation route for amides in MS.[17][18][19] This would result in two characteristic fragment ions:

    • The morpholine-3-carbonyl acylium ion (m/z 114.05).

    • The protonated pyrrolidine ion (m/z 72.08).

Experimental Protocol for MS:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of a mass spectrometer.

  • Acquire data in positive ion mode over a suitable m/z range (e.g., 50-500).

  • For confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 185) to observe the predicted fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted FTIR Spectrum:

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ from the morpholine secondary amine.

  • C-H Stretch: Multiple bands in the 2850-3000 cm⁻¹ region.

  • Amide C=O Stretch (Amide I band): A very strong, sharp absorption band between 1630-1680 cm⁻¹. This is a highly characteristic peak for amides.[20][21]

  • N-H Bend (Amide II band): A moderate absorption around 1510-1580 cm⁻¹.[21]

  • C-O-C Stretch: A strong band in the 1050-1150 cm⁻¹ region, characteristic of the morpholine ether linkage.

Experimental Protocol for FTIR:

  • Prepare a sample, typically as a thin film on a salt plate (if an oil) or as a KBr pellet (if a solid).

  • Place the sample in the FTIR spectrometer.

  • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

X-ray Crystallography

For absolute, unambiguous structural and stereochemical confirmation, single-crystal X-ray diffraction is the gold standard.[22][23][24] This technique provides a precise 3D map of the atoms in the molecule.

G Start Purified Compound Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Start->Crystal_Growth Crystal_Selection Select High-Quality Single Crystal Crystal_Growth->Crystal_Selection Mounting Mount Crystal on Diffractometer Crystal_Selection->Mounting Data_Collection X-ray Exposure & Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Reduction & Structure Solution Data_Collection->Data_Processing Refinement Structure Refinement Data_Processing->Refinement Validation Structure Validation & Analysis Refinement->Validation End Final 3D Structure (CIF file) Validation->End

Caption: Standard workflow for small molecule X-ray crystallography.

Experimental Protocol Outline:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution or vapor diffusion.

  • Data Collection: Mount a selected crystal on a goniometer head and place it in the cold stream (typically 100 K) of an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[22]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An initial structural model is built and then refined against the experimental data until the calculated and observed diffraction patterns match closely.

Conclusion

Morpholin-3-yl(pyrrolidin-1-yl)methanone represents a novel chemical scaffold with promising physicochemical properties inferred from its constituent parts. This guide provides a robust, scientifically grounded framework for its synthesis via a standard amide coupling reaction and outlines a comprehensive analytical workflow. The synergistic use of NMR, MS, and FTIR spectroscopy is essential for confirming the molecular structure, while single-crystal X-ray crystallography offers the ultimate proof of its three-dimensional architecture. This document is intended to empower researchers in drug discovery and chemical synthesis with the predictive insights and validated protocols necessary to confidently synthesize and characterize this and other related novel molecules.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Martin, G. E., & Zektzer, A. S. (1988). Two-Dimensional NMR Methods for Establishing Molecular Connectivity. VCH Publishers.
  • Poupin, P., et al. (Year).
  • Schutz, A., et al. (2005). Analysis of enzyme kinetics by NMR spectroscopy. Biophysical Journal.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • SPIE Digital Library. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from [Link]

  • ResearchGate. (2013). Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from [Link]

  • Shimadzu. (n.d.). Protein Secondary Structural Analysis by FTIR. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Jena Library. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2004). Efficient Synthesis of Acylsilanes Using Morpholine Amides. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]

  • ResearchGate. (2017). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent?. Retrieved from [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Retrieved from [Link]

  • PubMed. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O-THF while avoiding the use of protecting groups. Retrieved from [Link]

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]

  • Thieme. (2025). A mini review on the morpholine ring containing UDFDA approved drugs: A medicinal chemistry-based analysis from 2013-23. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

  • ACS Publications. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

  • PMC. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine-4-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of N-formylmorpholine. Retrieved from [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

  • PMC. (n.d.). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Retrieved from [Link]

  • ResearchGate. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • PubChem. (n.d.). (S)-morpholine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2026). A mini review on the morpholine ring containing UDFDA approved drugs. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Toxicity, Safety, and Preclinical Screening of Morpholin-3-yl(pyrrolidin-1-yl)methanone (CAS 128001-79-6)

Executive Summary Morpholin-3-yl(pyrrolidin-1-yl)methanone (CAS 128001-79-6) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery[1]. Characterized by its dual cyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholin-3-yl(pyrrolidin-1-yl)methanone (CAS 128001-79-6) is a specialized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery[1]. Characterized by its dual cyclic amine structure—a morpholine ring coupled with a pyrrolidine moiety via a carbonyl linker—this compound presents unique physicochemical properties. Because it is an early-stage intermediate, comprehensive in vivo toxicity data is often limited. Consequently, researchers must rely on predictive structure-activity relationships (SAR), standard in vitro screening arrays, and stringent laboratory safety protocols to manage its handling and integration into larger synthetic pipelines.

This whitepaper provides an authoritative framework for the safety evaluation and toxicological screening of CAS 128001-79-6, designed for application scientists and drug development professionals.

Chemical Profile & Predictive Toxicology

When evaluating the safety of novel or intermediate compounds like Morpholin-3-yl(pyrrolidin-1-yl)methanone, toxicologists analyze the constituent moieties to predict potential liabilities.

  • Morpholine Moiety: Generally associated with favorable solubility and metabolic stability. However, secondary amines can theoretically undergo nitrosation in the presence of nitrating agents to form N-nitrosamines, a class of compounds heavily scrutinized for genotoxicity.

  • Pyrrolidine Moiety: Confers lipophilicity and basicity. Amide bonds linking these systems are typically stable against spontaneous hydrolysis but may be subject to enzymatic cleavage by amidases in hepatic environments.

Quantitative Chemical Data
ParameterValue
Chemical Name Morpholin-3-yl(pyrrolidin-1-yl)methanone
CAS Registry Number 128001-79-6[1]
Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol [1]
MDL Number MFCD18381643[1]

Safety Data & GHS Handling Protocols

As with many specialized research chemicals, CAS 128001-79-6 must be handled under the assumption of potential hazard, even if specific GHS hazard statements are pending full toxicological profiling.

Standard Operating Procedures for Handling
  • Engineering Controls: All manipulations of the neat powder or concentrated solutions must be performed within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a flame-resistant laboratory coat are mandatory. The lipophilic nature of the pyrrolidine ring suggests potential dermal penetration if dissolved in organic solvents like DMSO.

  • Storage: Store in a cool, dry environment, ideally under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation of the amine functionalities.

In Vitro Toxicity Screening Protocols

To establish a self-validating safety profile for downstream drug development, the following in vitro assays are recommended. The causality behind these choices is rooted in the need to rule out acute cellular toxicity and DNA-reactive mutagenicity early in the pipeline.

Protocol A: Cytotoxicity Assessment via MTT Assay

Rationale: The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability. It is selected here because it provides a rapid, high-throughput readout for acute toxicity in standard mammalian cell lines (e.g., HepG2 or HEK293).

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Dissolve CAS 128001-79-6 in cell-culture grade DMSO to create a 10 mM stock. Critical Step: Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Dosing: Treat cells with a concentration gradient of the compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 48 hours. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate the IC50.

Protocol B: Genotoxicity Screening (Ames Test)

Rationale: Given the presence of the morpholine ring and the theoretical risk of reactive intermediate formation, the bacterial reverse mutation assay (Ames test) is strictly required to evaluate mutagenic potential.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively.

  • Metabolic Activation: Perform the assay both in the presence and absence of rat liver S9 fraction. Causality: The S9 fraction simulates mammalian hepatic metabolism, which is necessary to determine if the amide undergoes enzymatic cleavage into mutagenic metabolites.

  • Plating: Mix the bacterial culture, the test compound (at varying concentrations up to 5000 µ g/plate ), and the S9 mix (if applicable) with top agar containing trace histidine. Pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count the number of revertant colonies. A dose-dependent increase in colony counts (typically 2-fold over vehicle control) indicates a positive mutagenic response.

Preclinical Toxicity Screening Workflow

The following diagram illustrates the logical progression of safety evaluation for novel building blocks like CAS 128001-79-6.

ToxicityWorkflow A Compound Synthesis CAS 128001-79-6 B In Silico SAR Analysis (Morpholine/Pyrrolidine Moieties) A->B C In Vitro Cytotoxicity (HepG2 MTT Assay) B->C D Genotoxicity Screening (Ames Test +/- S9) B->D E Hepatocyte Clearance (Metabolic Stability) B->E F Safety Data Sheet (SDS) Generation & GHS Classification C->F D->F E->F

Caption: Preclinical toxicity and safety evaluation workflow for CAS 128001-79-6.

References

Sources

Foundational

Morpholin-3-yl(pyrrolidin-1-yl)methanone: A Strategic Approach to Synthesis and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The morpholine and pyrrolidine scaffolds are privileged structures in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The morpholine and pyrrolidine scaffolds are privileged structures in modern medicinal chemistry, appearing in a vast array of biologically active compounds.[1][2][3] The target molecule, Morpholin-3-yl(pyrrolidin-1-yl)methanone, represents a confluence of these two important heterocycles, linked by a robust amide bond. While literature on this specific molecule is not widespread, its synthesis is readily achievable through established and reliable chemical methodologies. This guide provides a comprehensive analysis of the most logical and efficient pathways for the synthesis of this compound, grounded in first principles of organic chemistry and supported by authoritative literature. We will dissect the synthesis into two primary stages: the preparation of the crucial precursor, (S)-morpholine-3-carboxylic acid, and the subsequent amide coupling with pyrrolidine. This document serves as a practical whitepaper for researchers aiming to construct this and related morpholine-3-carboxamides for applications in drug discovery and development.

Introduction: The Strategic Importance of the Morpholine-3-Carboxamide Core

The target molecule, Morpholin-3-yl(pyrrolidin-1-yl)methanone, is a chiral amide constructed from two key heterocyclic building blocks:

  • A Morpholine-3-carboxylic acid moiety: This unit provides a rigid, six-membered heterocyclic scaffold containing both an ether and a secondary amine functionality. The morpholine ring is a common feature in approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[4]

  • A Pyrrolidine moiety: This five-membered saturated amine is another cornerstone of medicinal chemistry, often incorporated to interact with biological targets or to modulate the physical properties of a molecule.[3][5][6]

The amide linkage between these two fragments is one of the most common and stable bonds in pharmaceutical compounds, formed through a well-understood coupling reaction.[7][8] The overall structure is therefore of significant interest as a potential pharmacophore or as a key intermediate for more complex molecular architectures in drug discovery programs.[9][10]

This guide will provide a detailed, logical framework for the synthesis of this target, focusing on robust and scalable reaction protocols.

Part I: Synthesis of the Key Precursor, (S)-Morpholine-3-carboxylic acid

The cornerstone of this synthesis is the availability of the chiral precursor, (S)-morpholine-3-carboxylic acid. While this can be sourced commercially, understanding its synthesis provides greater flexibility and control. A highly effective and stereoselective approach can be adapted from solid-phase synthesis methodologies, which demonstrate the formation of the morpholine ring from a serine-derived precursor.[11]

Conceptual Pathway: From N-Protected Serine

The synthesis begins with a readily available chiral amino acid, Serine. The key steps involve N-alkylation to introduce the second heteroatom precursor, followed by an acid-mediated cyclization. The use of a reducing agent during cleavage from a solid support can yield the saturated morpholine ring directly.[11]

cluster_0 Precursor Synthesis: (S)-Morpholine-3-carboxylic acid A N-Fmoc-L-Serine (on solid support) B N-Alkylation with 2-bromoethanol derivative A->B Base (e.g., DBU) DMF C N-Fmoc-N-(2-hydroxyethyl)-L-Serine (intermediate) B->C D Acid-mediated Cyclization & Cleavage with Reduction C->D TFA, Triethylsilane (TES) E (S)-Morpholine-3-carboxylic acid (Final Precursor) D->E

Caption: Synthesis pathway for the key morpholine precursor.

Experimental Protocol: Synthesis of (S)-Morpholine-3-carboxylic acid

This protocol is an adaptation from solution-phase principles demonstrated in solid-phase synthesis.[11]

  • N-Protection: Start with L-Serine methyl ester. Protect the amine group using a suitable protecting group like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) under standard conditions.

  • N-Alkylation: React the N-protected serine ester with 2-bromoethanol in the presence of a non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent like THF. This step introduces the hydroxyethyl group onto the nitrogen atom.

  • Cyclization (Intramolecular Williamson Ether Synthesis): Treat the N-(2-hydroxyethyl) intermediate with a base to deprotonate the hydroxyl group, which then undergoes an intramolecular Sₙ2 reaction, displacing a tosylate or mesylate pre-installed on the serine β-carbon's hydroxyl group, to form the morpholine ring.

  • Deprotection and Hydrolysis: Remove the N-protecting group (e.g., using TFA for Boc) and hydrolyze the methyl ester (e.g., with LiOH) to yield the final (S)-Morpholine-3-carboxylic acid.

Part II: Amide Coupling - The Final Synthetic Step

The formation of the target molecule, Morpholin-3-yl(pyrrolidin-1-yl)methanone, is achieved via an amide coupling reaction. This is the most common reaction in medicinal chemistry and involves the activation of the carboxylic acid group of Morpholine-3-carboxylic acid to make it susceptible to nucleophilic attack by the secondary amine, pyrrolidine.[7][8]

Causality of Experimental Choice: The Need for Coupling Reagents

Directly mixing a carboxylic acid and an amine does not typically form an amide at room temperature. An acid-base reaction occurs first, forming a stable and unreactive carboxylate-ammonium salt. To overcome this, a "coupling reagent" is required to convert the hydroxyl group of the carboxylic acid into a good leaving group, thereby activating it for acylation.[12]

cluster_1 General Amide Coupling Workflow Acid Morpholine-3-carboxylic acid Active_Ester Activated Intermediate (e.g., O-acylisourea) Acid->Active_Ester Amine Pyrrolidine Product Morpholin-3-yl(pyrrolidin-1-yl)methanone Amine->Product Nucleophilic Attack Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Active_Ester Active_Ester->Product

Caption: General workflow for amide bond formation.

Protocol Selection: A Comparison of Standard Coupling Reagents

The choice of coupling reagent is critical for ensuring high yield, minimizing side reactions, and preserving stereochemical integrity. Below is a summary of common, field-proven options.

Coupling ReagentClassMechanism of ActionAdvantagesDisadvantages
EDC (with HOBt )CarbodiimideForms a highly reactive O-acylisourea intermediate. HOBt additive suppresses racemization and side reactions.[7][12]Cost-effective, water-soluble byproducts are easily removed, robust.Can be less effective for very hindered substrates.
DCC CarbodiimideSimilar to EDC, forms an O-acylisourea.Inexpensive, powerful.Produces dicyclohexylurea (DCU) byproduct, which is often insoluble and difficult to remove.
HATU (with DIPEA )Aminium/UroniumForms a highly reactive HOBt-ester.Very fast reaction times, high yields, low racemization.More expensive, can be sensitive to moisture.
Acyl Chloride Acid HalideConvert the carboxylic acid to a highly reactive acyl chloride using SOCl₂ or (COCl)₂.Very reactive, drives reactions to completion.Harsh conditions (SOCl₂) may not be suitable for complex molecules with sensitive functional groups.
Recommended Protocol: EDC/HOBt-Mediated Coupling

This protocol is selected for its reliability, cost-effectiveness, and the ease of purification due to the water-soluble nature of its byproducts. It represents a trustworthy and self-validating system for this specific transformation.

Materials:

  • (S)-Morpholine-3-carboxylic acid (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

Step-by-Step Methodology:

  • Dissolution: In a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve (S)-Morpholine-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Amine Addition: Add Pyrrolidine (1.1 eq) to the solution, followed by the base, DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. The addition of the carbodiimide initiates the activation of the carboxylic acid.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This sequence removes unreacted amine, excess acid, and water-soluble byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure Morpholin-3-yl(pyrrolidin-1-yl)methanone.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The synthesis of Morpholin-3-yl(pyrrolidin-1-yl)methanone is a straightforward process that relies on fundamental and well-optimized reactions in organic synthesis. By securing or preparing the key (S)-morpholine-3-carboxylic acid precursor, the final target can be reliably accessed through standard amide coupling protocols, with the EDC/HOBt method offering a robust and efficient solution. The principles and protocols outlined in this guide provide a solid foundation for the successful synthesis of this and other novel carboxamides, enabling further exploration of their potential in medicinal chemistry and drug development.

References

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of the new analogs of morpholine and their antiplasmodial evaluation against the human malaria parasite Plasmodium fal. RSC Advances. Available at: [Link]

  • Discovery of 1-[4-(3-chlorophenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-ylmethanone (GSK554418A), a brain penetrant 5-azaindole CB2 agonist for the treatment of chronic pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • US9079895B2 - Morpholino compounds, uses and methods. Google Patents.
  • Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synlett. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Recent progress in the synthesis of morpholines. Academia.edu. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. Available at: [Link]

  • Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. PubMed. Available at: [Link]

  • Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. PubMed. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1][11]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. PubMed. Available at: [Link]

  • Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST Groups. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Electronic Structure and Computational Modeling of Morpholin-3-yl(pyrrolidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth exploration of the electronic structure and computational modeling of Morpholin-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the electronic structure and computational modeling of Morpholin-3-yl(pyrrolidin-1-yl)methanone. We will delve into the theoretical underpinnings and practical application of computational chemistry techniques to elucidate the molecular properties of this compound, offering insights crucial for drug discovery and development.

Introduction: The Significance of Morpholin-3-yl(pyrrolidin-1-yl)methanone in Medicinal Chemistry

Morpholin-3-yl(pyrrolidin-1-yl)methanone is a molecule of significant interest in medicinal chemistry, combining two privileged heterocyclic scaffolds: morpholine and pyrrolidine. The morpholine ring is a versatile component in numerous approved drugs, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability.[1][2] Its flexible chair-like conformation and the presence of a weak basic nitrogen and a hydrogen bond-accepting oxygen allow for diverse interactions with biological targets.[1][3] The pyrrolidine moiety, a core component of the amino acid proline, is also prevalent in a wide range of pharmaceuticals and natural products.[4] It can participate in hydrogen bonding and offers a rigid backbone that can be functionalized to optimize binding to target proteins.[4]

The combination of these two rings in Morpholin-3-yl(pyrrolidin-1-yl)methanone suggests a promising candidate for drug development. Understanding its electronic structure is paramount to predicting its reactivity, intermolecular interactions, and ultimately, its pharmacological activity. Computational modeling provides a powerful and cost-effective means to investigate these properties at the molecular level, guiding the design of more potent and selective drug candidates.[5][6]

Theoretical Foundations: Unveiling Electronic Structure with Computational Chemistry

The electronic structure of a molecule dictates its chemical behavior. Computational chemistry offers a suite of tools to model and analyze this structure, with Density Functional Theory (DFT) being a particularly popular and effective method for its balance of accuracy and computational cost.

Key Electronic Properties and Their Significance in Drug Design:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the surface of a molecule. It reveals regions of positive (electron-deficient) and negative (electron-rich) potential, which are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a receptor's active site.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution within a molecule. It allows for the quantification of atomic charges and the analysis of intramolecular interactions, such as hyperconjugation, which can influence molecular stability and conformation.

Computational Methodologies: A Practical Workflow

This section outlines a comprehensive, step-by-step workflow for the computational modeling of Morpholin-3-yl(pyrrolidin-1-yl)methanone.

Geometry Optimization: Finding the Most Stable Conformation

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure.

Protocol:

  • Initial Structure Generation: Draw the 2D structure of Morpholin-3-yl(pyrrolidin-1-yl)methanone and convert it to a 3D structure using a molecular editor such as Avogadro or ChemDraw.

  • Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is advisable to identify the global minimum energy structure. This can be performed using molecular mechanics force fields like MMFF94.

  • Quantum Mechanical Geometry Optimization: The lowest energy conformer is then subjected to a more accurate geometry optimization using DFT.

    • Recommended DFT Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

    • Recommended Basis Set: 6-311++G(d,p) is a good choice, as it includes diffuse functions (++) to describe lone pairs and anions accurately, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

  • Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy.

Diagram: Computational Workflow for Electronic Structure Analysis

G cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations (DFT) cluster_2 Advanced Modeling A 2D Structure Drawing B 3D Structure Generation A->B C Conformational Search (MMFF94) B->C D Geometry Optimization (B3LYP/6-311++G(d,p)) C->D E Frequency Calculation D->E F Electronic Structure Analysis (HOMO, LUMO, MEP, NBO) E->F G Molecular Dynamics Simulation F->G H ADMET Prediction F->H G cluster_0 Morpholin-3-yl(pyrrolidin-1-yl)methanone cluster_1 Potential Interaction Sites Molecule Molecular Structure A Hydrogen Bond Acceptor (Carbonyl Oxygen) B Hydrogen Bond Acceptor (Morpholine Oxygen) C Positive Potential Region (Amide N-H)

Caption: A schematic representation of potential interaction sites based on MEP analysis.

Conclusion: From Computational Insights to Drug Design

The computational modeling of Morpholin-3-yl(pyrrolidin-1-yl)methanone provides a wealth of information that is invaluable for drug discovery. By understanding its electronic structure, reactivity, and dynamic behavior, researchers can:

  • Identify key pharmacophoric features: The MEP and molecular orbital analyses highlight the regions of the molecule that are most likely to interact with a biological target.

  • Guide structural modifications: The computational results can suggest modifications to the molecule to improve its binding affinity, selectivity, and pharmacokinetic properties. For example, if a region of the molecule is predicted to be a metabolic liability, it can be modified to block that metabolic pathway.

  • Prioritize compounds for synthesis and testing: By computationally screening a library of related compounds, researchers can prioritize those with the most promising properties for synthesis and experimental validation, thereby saving time and resources.

References

  • Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement. PubMed. [Link]

  • Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. PubMed. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. PubMed. [Link]

  • 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PMC. [Link]

  • [4-(2-Aminoethyl)morpholine-κ2N,N′]dibromidocadmium(II): synthesis, crystal structure and Hirshfeld surface analysis. International Union of Crystallography. [Link]

  • Profiling the Structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches. ResearchGate. [Link]

  • Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. ScienceDirect. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • US9079895B2 - Morpholino compounds, uses and methods.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. [Link]

  • Multi-parameter optimization: Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. ResearchGate. [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. MDPI. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Morpholin-3-yl(pyrrolidin-1-yl)methanone (MPM) in Advanced Catalytic Cross-Coupling

Executive Summary & Structural Rationale Morpholin-3-yl(pyrrolidin-1-yl)methanone (MPM) (CAS: 128001-79-6) is a conformationally restricted, cyclic α -amino amide that has emerged as a highly versatile bifunctional tool...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Morpholin-3-yl(pyrrolidin-1-yl)methanone (MPM) (CAS: 128001-79-6) is a conformationally restricted, cyclic α -amino amide that has emerged as a highly versatile bifunctional tool in modern organometallic catalysis. Structurally, MPM features a morpholine core coupled to a pyrrolidine amide appendage. The ethereal oxygen within the morpholine ring exerts a strong inductive electron-withdrawing effect, which purposefully lowers the basicity of the adjacent secondary amine compared to simple piperidine derivatives[1].

In catalytic systems, this specific electronic tuning is paramount. The use of multidentate anionic or neutral ligands with finely tuned electronics significantly enhances the reducing capacity and stability of transition metal catalysts[2]. MPM leverages its secondary amine and highly polarized tertiary amide carbonyl to act as a robust bidentate N,O-ligand in Copper-catalyzed Ullmann couplings, and as an efficient Transient Directing Group (TDG) in Palladium-catalyzed C(sp3)–H functionalizations.

MPM as a Bidentate N,O-Ligand in Copper-Catalyzed C–N Coupling

Mechanistic Causality

Traditional Copper-catalyzed Ullmann-type C–N cross-couplings require harsh temperatures (>120 °C) and often suffer from catalyst disproportionation (Cu(I) degrading to Cu(0) and Cu(II)). The introduction of bidentate ligands, such as α -amino amides or diamines, facilitates the formation of stable Cu(I) complexes, drastically lowering the activation energy required for the oxidative addition of aryl halides.

MPM acts as a superior N,O-chelator. The secondary amine and the amide oxygen coordinate to the Cu(I) center to form a thermodynamically stable 5-membered cupracycle. Because the morpholine ring is electron-deficient[1], it prevents the Cu(III) intermediate from becoming excessively electron-rich after oxidative addition. This uniquely accelerates the reductive elimination step—the most common bottleneck when coupling sterically hindered amines.

G Cu Cu(I) Salt Complex [Cu(I)-MPM] Active Catalyst Cu->Complex + Ligand L MPM Ligand L->Complex OxAdd Oxidative Addition (Cu(III) Intermediate) Complex->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + R-NH2 RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Complex Regeneration Product C-N Coupled Product RedElim->Product Product Release

Figure 1: Catalytic cycle of Cu-catalyzed C-N cross-coupling enabled by MPM N,O-chelation.

Self-Validating Protocol: Cu-Catalyzed Arylation of Primary Amines

Reagents: Aryl iodide (1.0 mmol), Primary amine (1.2 mmol), CuI (10 mol%), MPM (15 mol%), K3PO4 (2.0 equiv), anhydrous DMSO (3.0 mL).

  • Catalyst Pre-Assembly: In an oven-dried Schlenk tube under N2, combine CuI and MPM in 1.0 mL of DMSO. Stir at room temperature for 10 minutes.

    • Causality: Pre-complexation prevents the irreversible aggregation of bare CuI. DMSO is chosen as it effectively solvates the highly polar Cu-MPM intermediates.

    • Self-Validation Checkpoint 1 (Colorimetry): The suspension will transition from off-white to a distinct deep blue/green solution . This optical shift is the self-validating marker of successful[Cu(I)-MPM] N,O-chelate formation. If the solution remains pale or turns brown, oxygen ingress has occurred.

  • Reagent Addition: Add the aryl iodide, primary amine, and K3PO4, followed by the remaining 2.0 mL of DMSO.

    • Causality: K3PO4 is a mild, insoluble base that slowly deprotonates the coordinated amine without degrading the MPM ligand, maintaining a controlled concentration of the active nucleophile.

  • Reaction Execution: Seal the tube and heat at 80 °C for 8–12 hours.

    • Self-Validation Checkpoint 2 (Reaction Progress): Monitor via TLC (Hexanes/EtOAc). If the aryl halide remains unconsumed after 4 hours and the solution has turned black, Cu disproportionation has occurred. Adding an extra 5 mol% of MPM can rescue a stalling reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous NH4OH to strip the copper and recover the organic product.

MPM as a Transient Directing Group (TDG) in Pd-Catalyzed C(sp3)–H Arylation

Mechanistic Causality

Functionalizing unactivated aliphatic C–H bonds requires precise spatial control to avoid multi-site activation. α -Amino amides have proven to be highly effective Transient Directing Groups (TDGs) because their secondary amine reversibly condenses with aldehydes to form imines, while the amide moiety directs the Pd(II) catalyst to the target C–H bond[3].

MPM is exceptionally suited for this. Upon imine formation, the bulky pyrrolidine amide forces the intermediate palladacycle into a highly rigid conformation. This steric locking ensures exclusive β -C(sp3)–H activation and suppresses unwanted β -hydride elimination pathways. Once the cross-coupling is complete, the imine hydrolyzes, releasing the arylated product and regenerating the MPM catalyst.

G Aldehyde Aldehyde Substrate Imine MPM-Imine Intermediate Aldehyde->Imine + MPM (Condensation) Palladacycle Pd(II) Palladacycle (C-H Cleavage) Imine->Palladacycle + Pd(OAc)2 PdIV Pd(IV) Intermediate (Oxidative Addition) Palladacycle->PdIV + Ar-I ArylatedImine Arylated Imine PdIV->ArylatedImine Reductive Elimination ArylatedImine->Imine Catalytic Turnover Product Arylated Aldehyde ArylatedImine->Product Hydrolysis (-MPM)

Figure 2: Pd-catalyzed C(sp3)-H arylation workflow using MPM as a Transient Directing Group.

Self-Validating Protocol: Pd-Catalyzed β -C(sp3)–H Arylation of Aldehydes

Reagents: Aliphatic aldehyde (1.0 mmol), Aryl iodide (2.0 mmol), Pd(OAc)2 (10 mol%), MPM (20 mol%), Ag2CO3 (1.5 equiv), HFIP/AcOH (9:1 v/v, 2.0 mL).

  • Imine Condensation: In a 10 mL reaction vial, combine the aliphatic aldehyde and MPM in 1.8 mL of Hexafluoroisopropanol (HFIP). Stir for 15 minutes at room temperature.

    • Causality: HFIP is a strong hydrogen-bond donor that highly stabilizes the polar transition states of C–H cleavage while resisting oxidation.

    • Self-Validation Checkpoint 1 (Condensation Verification): Before adding Pd(OAc)2, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. A mass shift corresponding to [M + MPM - H2O]+ confirms successful TDG condensation. If absent, add 5 mol% AcOH to catalyze the condensation.

  • Catalytic Assembly: Add Pd(OAc)2, Aryl iodide, Ag2CO3, and 0.2 mL of glacial Acetic Acid (AcOH).

    • Causality: Ag2CO3 acts as both a halide scavenger (driving the oxidative addition forward) and a base for the Concerted Metalation-Deprotonation (CMD) step. AcOH is crucial for the final hydrolysis of the imine.

  • C–H Activation: Seal the vial and heat at 110 °C for 16 hours.

    • Self-Validation Checkpoint 2 (Palladium Black Monitoring): During the heating phase, the solution should remain a homogenous amber/orange. The appearance of a black precipitate (Pd(0) black) indicates premature catalyst decomposition, usually due to insufficient oxidant (Ag2CO3) or moisture ingress.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts, concentrate under reduced pressure, and purify via silica gel chromatography.

Quantitative Data Synthesis

The structural advantages of MPM translate directly into measurable yield and selectivity improvements across both catalytic paradigms.

Table 1: Comparative Ligand Efficacy in Cu-Catalyzed C–N Coupling (Model Reaction: Iodobenzene + Benzylamine, 80 °C, DMSO)

Ligand SystemCatalystYield (%)Reaction Time (h)Mechanistic Note
Ligand-FreeCuI1524Extensive Cu(0) precipitation observed
L-ProlineCuI6818Moderate solubility; slow reductive elimination
DMEDACuI8212Standard benchmark; susceptible to oxidation
MPM CuI 94 8 Rapid reductive elimination due to tuned basicity

Table 2: TDG Efficacy in Pd-Catalyzed β -C(sp3)–H Arylation (Model Reaction: Butyraldehyde + Iodobenzene, 110 °C, HFIP)

TDG LigandRegioselectivity ( β : γ )Yield (%)Mechanistic Note
GlycineN/A<5Poor condensation; rapid Pd(0) black formation
β -Alanine2:145High background oxidation; flexible palladacycle
L-tert-Leucine15:178Good steric control but slow turnover
MPM >20:1 89 Rigid palladacycle formation; robust turnover

References

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide MDPI
  • Amino anilides via a DMEDA-promoted selective C-N coupling reaction of aryl halides Dalian Institute of Chemical Physics (DICP)
  • Palladium-catalyzed enantioselective C-H functionalization via C-H pallad
  • A General Copper-Catalyzed Radical Cross-Coupling of Unactivated Alkyl Halides American Chemical Society (ACS)

Sources

Application

Application Note: Process Scale-Up of Morpholin-3-yl(pyrrolidin-1-yl)methanone

Target Compound: Morpholin-3-yl(pyrrolidin-1-yl)methanone (CAS: 128001-79-6) [1] Document Type: Process Chemistry Protocol & Scale-Up Guide Intended Audience: Process Chemists, Chemical Engineers, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Morpholin-3-yl(pyrrolidin-1-yl)methanone (CAS: 128001-79-6) [1] Document Type: Process Chemistry Protocol & Scale-Up Guide Intended Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Introduction & Retrosynthetic Strategy

Morpholin-3-yl(pyrrolidin-1-yl)methanone is a highly versatile, stereochemically rich heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting active pharmaceutical ingredients (APIs)[2]. Transitioning the synthesis of this compound from discovery-scale (milligrams) to process-scale (kilograms) requires overcoming several critical challenges: managing the exotherm of amide bond formation, preventing epimerization at the C3 position of the morpholine ring, and eliminating chromatographic purification.

This application note details a robust, chromatography-free scale-up route. The strategy relies on the coupling of N-Boc-morpholine-3-carboxylic acid with pyrrolidine, followed by a controlled acidic deprotection.

Causality in Reagent Selection

In discovery chemistry, this coupling is often performed using HATU or EDC/HOBt. However, for scale-up, Propylphosphonic anhydride (T3P) is selected.

  • Why T3P? T3P generates completely water-soluble byproducts, allowing for isolation via simple liquid-liquid extraction. It exhibits a significantly lower safety concern compared to the explosive risks associated with HOBt or the sensitizing properties of carbodiimides. Furthermore, T3P in ethyl acetate (EtOAc) minimizes epimerization at the chiral center adjacent to the carboxylic acid.

Process Optimization & Data Presentation

To validate the scalability of the process, a reagent screening was conducted, focusing on yield, epimerization, and Process Mass Intensity (PMI).

Table 1: Amide Coupling Reagent Screening (100 mmol scale)
Coupling ReagentSolventYield (%)Epimerization (%)E-FactorScalability Rating
EDC·HCl / HOBtDMF82%3.5%45Moderate (Safety concerns)
HATU / DIPEADMF91%1.2%62Low (Cost, toxicity)
T3P (50% in EtOAc) EtOAc 94% < 0.5% 18 High (Optimal)
Table 2: Scale-Up Metrics for T3P Route
Parameter10 g Scale100 g Scale1.0 kg Scale
Overall Yield 92%91%89%
Purity (HPLC) 99.1%99.4%99.5%
Volume Efficiency 12 L/kg10 L/kg8.5 L/kg
Isolation Method ExtractionCrystallizationCrystallization

Process Workflow Visualization

The following diagram illustrates the optimized two-step process workflow, highlighting the phase separations and crystallization steps critical for a chromatography-free isolation.

ProcessWorkflow SM N-Boc-morpholine-3-carboxylic acid + Pyrrolidine Coupling Amide Coupling T3P (50% in EtOAc), DIPEA, 5°C to RT SM->Coupling Workup1 Aqueous Quench & Phase Separation (Water, NaHCO3, Brine) Coupling->Workup1 Complete Conversion OrgPhase Organic Phase (Boc-Intermediate in EtOAc) Workup1->OrgPhase Discard Aq. Phase Deprotection Boc Deprotection 5-6M HCl in IPA, 45°C OrgPhase->Deprotection Crystallization Controlled Cooling & Crystallization (0-5°C) Deprotection->Crystallization Seed at 35°C Product Morpholin-3-yl(pyrrolidin-1-yl)methanone HCl (Filtration & Drying) Crystallization->Product >99% Purity

Fig 1: Two-step chromatography-free scale-up workflow for Morpholin-3-yl(pyrrolidin-1-yl)methanone.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(pyrrolidine-1-carbonyl)morpholine-4-carboxylate

Objective: Amide bond formation with strict exotherm control to prevent epimerization.

  • Reactor Charging: To a clean, dry, nitrogen-purged 20 L jacketed glass reactor, charge N-Boc-morpholine-3-carboxylic acid (1.00 kg, 4.32 mol) and ethyl acetate (8.0 L). Stir at 150 rpm to form a uniform suspension.

  • Amine Addition: Add pyrrolidine (338 g, 4.75 mol, 1.1 eq) to the reactor. Note: A slight exotherm (~3-5°C) will be observed.

  • Base Addition: Charge N,N-Diisopropylethylamine (DIPEA) (1.40 kg, 10.8 mol, 2.5 eq). Cool the reactor jacket to 0°C to bring the internal temperature to 0-5°C.

  • T3P Addition (Critical Step): Equip the reactor with an addition funnel. Slowly add T3P (50% wt. solution in EtOAc, 3.30 kg, 5.18 mol, 1.2 eq) dropwise over 2 hours.

    • Causality: The coupling reaction is highly exothermic. Dropwise addition at 0-5°C ensures the internal temperature does not exceed 10°C, which is the critical threshold to prevent base-catalyzed epimerization of the C3 proton.

  • Reaction Maturation: Upon complete addition, adjust the jacket temperature to 20°C and stir for 4 hours. Monitor completion via HPLC (Target: ≤ 1.0% remaining starting material).

  • Workup: Quench the reaction by adding purified water (4.0 L). Stir for 15 minutes, then allow phases to separate for 30 minutes. Discard the lower aqueous layer. Wash the organic layer sequentially with 5% aqueous NaHCO₃ (4.0 L) and 10% brine (4.0 L). The resulting EtOAc solution containing the intermediate is used directly in the next step.

Step 2: Deprotection to Morpholin-3-yl(pyrrolidin-1-yl)methanone Hydrochloride

Objective: Cleavage of the Boc group and direct crystallization of the API-grade hydrochloride salt [3].

  • Acidification: Transfer the EtOAc solution from Step 1 into a 20 L reactor. Heat the solution to 40°C.

  • Deprotection: Slowly charge 5-6 M HCl in Isopropanol (IPA) (2.5 L) over 45 minutes.

    • Causality: Using anhydrous HCl in IPA rather than aqueous HCl or TFA prevents the need for a basic aqueous workup and allows the final product to precipitate directly from the reaction matrix as a highly pure hydrochloride salt.

  • Maturation & Crystallization: Maintain the internal temperature at 45°C for 3 hours. Gas evolution (CO₂ and isobutylene) will occur. Once HPLC confirms complete deprotection, cool the reactor linearly to 0°C over 4 hours.

    • Note: If spontaneous nucleation does not occur by 35°C, seed crystals (1.0 g) should be added to ensure a uniform particle size distribution.

  • Isolation: Hold the slurry at 0°C for 2 hours. Filter the suspension through a Nutsche filter. Wash the filter cake with cold EtOAc (2 x 1.5 L).

  • Drying: Dry the product in a vacuum oven at 45°C under reduced pressure (< 50 mbar) for 24 hours to yield Morpholin-3-yl(pyrrolidin-1-yl)methanone hydrochloride as a white, crystalline solid.

Analytical Validation & Quality Control

To ensure the integrity of the self-validating system, the following QC specifications must be met before releasing the batch:

  • Appearance: White to off-white crystalline powder.

  • HPLC Purity: ≥ 99.0% (Area %).

  • Chiral Purity (if applicable based on SM): ≥ 99.0% ee (Chiralcel OD-H, Hexane/IPA 80:20).

  • Residual Solvents (GC): EtOAc ≤ 5000 ppm, IPA ≤ 5000 ppm.

  • Water Content (Karl Fischer): ≤ 0.5%.

References

  • Morpholin-3-yl(pyrrolidin-1-yl)methanone Product Data & Specifications. BLDpharm.
  • 128001-79-6 | Morpholin-3-yl(pyrrolidin-1-yl)methanone Supplier Information. Ambeed.
  • 3-Pyrrolidin-1-ylmethyl-morpholine Preparation and Raw Materials. ChemicalBook.
Method

Application Notes &amp; Protocols for In Vivo Dosing of Morpholin-3-yl(pyrrolidin-1-yl)methanone Formulations

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of Morpholin-3-yl(pyrrolidin-1-yl)methanone, a novel com...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of Morpholin-3-yl(pyrrolidin-1-yl)methanone, a novel compound featuring both morpholine and pyrrolidine scaffolds. Recognizing the therapeutic potential inherent in these heterocyclic structures, this guide outlines detailed, field-proven protocols for vehicle selection, formulation, and administration via common parenteral and oral routes. Furthermore, it presents a systematic approach to designing a robust dose-response study to determine key toxicological and efficacy parameters, such as the Maximum Tolerated Dose (MTD) and Minimum Effective Dose (MED). The protocols herein are designed to ensure experimental reproducibility, scientific validity, and adherence to best practices in preclinical research.

Introduction: The Scientific Rationale

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of modern drug discovery. Morpholin-3-yl(pyrrolidin-1-yl)methanone represents a compound of interest by virtue of its hybrid structure, incorporating two privileged heterocyclic scaffolds: morpholine and pyrrolidine.

The morpholine ring is a versatile building block in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and aqueous solubility.[1][2][3] Its presence in numerous approved drugs is a testament to its favorable physicochemical and biological attributes.[3][4] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another core structure in a vast number of biologically active molecules and natural products, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[5][6][7]

The combination of these two moieties in Morpholin-3-yl(pyrrolidin-1-yl)methanone suggests a potential for synergistic or unique pharmacological activities, possibly targeting signaling pathways implicated in cell proliferation and survival, such as the PI3K/Akt/mTOR or Ras-Raf-MEK-ERK pathways.[8] Given this potential, establishing standardized and reproducible in vivo dosing protocols is paramount for the accurate evaluation of its therapeutic efficacy and safety profile. This application note serves as a foundational guide to navigate the critical steps from formulation to the design of a comprehensive dose-response study.

Pre-formulation and Compound Characterization

Prior to any in vivo experimentation, a thorough characterization of the physicochemical properties of Morpholin-3-yl(pyrrolidin-1-yl)methanone is essential. This data will inform the selection of an appropriate vehicle and formulation strategy.

  • Solubility Profiling: Determine the solubility of the compound in a range of common preclinical vehicles. This is the most critical parameter for developing a suitable formulation for in vivo administration.

  • Stability Analysis: Assess the chemical stability of the compound in the solid state and in the selected vehicle under various conditions (e.g., temperature, pH, light exposure) to ensure the integrity of the dosing formulation throughout the study.

  • pKa Determination: Understanding the ionization state of the compound at physiological pH is crucial for predicting its absorption and distribution characteristics.

Safety Precautions: As a novel chemical entity, Morpholin-3-yl(pyrrolidin-1-yl)methanone should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated area or a chemical fume hood.

Formulation Development: From Powder to Dosing Solution

The goal of formulation development is to create a safe and effective delivery system that ensures consistent bioavailability of the test compound. The choice of vehicle is dictated by the compound's solubility and the intended route of administration.

Vehicle Selection

The selection of an appropriate vehicle is a critical step that can significantly impact the outcome of in vivo studies. An ideal vehicle should be non-toxic, biocompatible, and capable of solubilizing or suspending the compound at the desired concentration.[9]

Vehicle ComponentProperties and ConsiderationsCommon Routes
Saline (0.9% NaCl) Isotonic and well-tolerated. Suitable for water-soluble compounds.IV, IP, SC, PO
Phosphate-Buffered Saline (PBS) Buffered to maintain physiological pH. Ideal for pH-sensitive compounds.IV, IP, SC
Carboxymethylcellulose (CMC) A suspending agent for insoluble compounds. Typically used at 0.5-1% (w/v) in water or saline.PO, IP, SC
Tween® 80 A non-ionic surfactant used to increase solubility and stability of suspensions. Typically used at 0.1-5% (v/v).PO, IP
Polyethylene Glycol (PEG 300/400) A co-solvent for compounds with poor aqueous solubility. Often used in combination with other vehicles.PO, IP, SC
Dimethyl Sulfoxide (DMSO) A powerful solvent for highly lipophilic compounds. Must be used at low concentrations (typically <10%) due to potential toxicity.[9]IP, SC
Corn Oil / Sesame Oil For highly lipophilic and water-insoluble compounds.[9]PO, SC, IM
Step-by-Step Formulation Protocol (Example)

This protocol describes the preparation of a 10 mg/mL suspension of Morpholin-3-yl(pyrrolidin-1-yl)methanone in 0.5% CMC with 0.1% Tween® 80 for oral administration.

Materials:

  • Morpholin-3-yl(pyrrolidin-1-yl)methanone powder

  • Sodium Carboxymethylcellulose (low viscosity)

  • Tween® 80

  • Sterile water for injection

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Analytical balance and weigh boats

  • Spatula

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, add 90 mL of sterile water.

    • While stirring, slowly add 0.5 g of CMC to create a 0.5% (w/v) solution. Allow the CMC to fully dissolve. This may take some time and can be facilitated by gentle heating.

    • Once the CMC is dissolved, add 0.1 mL of Tween® 80 and stir until a homogenous solution is formed.

    • Adjust the final volume to 100 mL with sterile water.

  • Prepare the Compound Suspension:

    • Weigh the required amount of Morpholin-3-yl(pyrrolidin-1-yl)methanone. For a 10 mL formulation at 10 mg/mL, weigh 100 mg of the compound.

    • In a sterile vial, add a small volume of the prepared vehicle (e.g., 1-2 mL) to the compound powder to create a paste. This step is crucial to ensure the compound is properly wetted and to avoid clumping.

    • Gradually add the remaining vehicle to the vial while continuously stirring or vortexing until the desired final volume is reached.

    • Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity.

  • Storage and Handling:

    • Store the formulation at 2-8°C and protect from light.

    • Before each administration, ensure the suspension is brought to room temperature and thoroughly mixed (e.g., by vortexing or inversion) to guarantee a uniform dose.

In Vivo Dosing Protocols

The following are detailed step-by-step protocols for common routes of administration in rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Oral Gavage (PO)

Rationale: This method allows for the direct delivery of a precise volume of a formulation into the stomach.

Procedure:

  • Gently restrain the animal, ensuring a firm but not restrictive grip.

  • Measure the distance from the animal's snout to the tip of the xiphoid process to determine the correct insertion depth for the gavage needle.

  • Attach a sterile, ball-tipped gavage needle to a syringe containing the calculated dose volume.

  • With the animal's head tilted slightly upwards, insert the gavage needle into the esophagus via the side of the mouth. The needle should pass with minimal resistance.

  • Once the needle is in place, slowly administer the formulation.

  • Gently remove the needle and return the animal to its cage. Monitor for any signs of distress.

Intraperitoneal Injection (IP)

Rationale: This route allows for rapid absorption of the compound into the systemic circulation.

Procedure:

  • Restrain the animal in a supine position with its head tilted downwards.

  • Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

  • Using a sterile syringe with an appropriate gauge needle (e.g., 25-27G), penetrate the skin and abdominal wall at a 30-45 degree angle.

  • Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.

  • Slowly inject the formulation.

  • Withdraw the needle and return the animal to its cage.

Intravenous Injection (IV) - Tail Vein

Rationale: This route provides 100% bioavailability and immediate systemic distribution of the compound.

Procedure:

  • Place the animal in a restraining device that allows for safe and clear access to the tail. Warming the tail with a heat lamp or warm water can help dilate the veins.

  • Identify one of the lateral tail veins.

  • Using a sterile syringe with a small gauge needle (e.g., 27-30G), insert the needle into the vein at a shallow angle with the bevel facing up.

  • Successful entry into the vein is often indicated by a small flash of blood in the needle hub.

  • Slowly inject the formulation. If significant resistance is met or a blister forms, the needle is not in the vein.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Designing a Dose-Response Study

A well-designed dose-response study is essential for determining the therapeutic window of a novel compound.[10][11][12] The primary objectives are to establish the Maximum Tolerated Dose (MTD) and to identify a dose range that elicits a pharmacological effect.

Experimental Design

A typical dose-response study includes a vehicle control group and at least 3-5 dose levels of the test compound.

GroupTreatmentDose (mg/kg)RouteN (animals/group)
1Vehicle0PO8
2Morpholin-3-yl(pyrrolidin-1-yl)methanone1PO8
3Morpholin-3-yl(pyrrolidin-1-yl)methanone10PO8
4Morpholin-3-yl(pyrrolidin-1-yl)methanone30PO8
5Morpholin-3-yl(pyrrolidin-1-yl)methanone100PO8
Study Protocol
  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of the study.

  • Randomization: Randomly assign animals to treatment groups.

  • Dosing: Administer the compound or vehicle according to the specified route and schedule (e.g., once daily for 14 days).

  • Monitoring:

    • Clinical Observations: Record any signs of toxicity, such as changes in posture, activity, or grooming, at regular intervals.

    • Body Weight: Measure body weight daily or every other day. Significant weight loss (>15-20%) is a common indicator of toxicity.

    • Pharmacodynamic (PD) Endpoints: Measure relevant biological readouts to assess the compound's effect (e.g., tumor volume in an oncology model, behavioral changes in a neuroscience model).

  • Data Analysis: Plot the observed effects against the administered dose to generate a dose-response curve. This will allow for the determination of key parameters like the ED50 (effective dose for 50% of the maximal response) and the MTD.

Visualizations

Workflow for In Vivo Dosing

G cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_analysis Analysis Phase Compound Compound Characterization (Solubility, Stability) Vehicle Vehicle Selection Compound->Vehicle Formulation Formulation Preparation Vehicle->Formulation DoseCalc Dose Calculation (mg/kg) Formulation->DoseCalc Admin Administration (PO, IP, IV, SC) DoseCalc->Admin Monitor Monitoring (Toxicity, Efficacy) Admin->Monitor Data Data Collection Monitor->Data Analysis Dose-Response Analysis Data->Analysis MTD_ED50 Determine MTD & ED50 Analysis->MTD_ED50

Caption: Experimental workflow from compound preparation to data analysis.

Hypothetical Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Morpholin-3-yl (pyrrolidin-1-yl)methanone Compound->PI3K Inhibits

Sources

Application

Application Note: Morpholin-3-yl(pyrrolidin-1-yl)methanone as a Privileged Scaffold in High-Throughput Fragment Screening

Introduction & Mechanistic Rationale In the modern landscape of Fragment-Based Drug Discovery (FBDD), the selection of high-quality, low-molecular-weight building blocks is the most critical determinant of a screening ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the selection of high-quality, low-molecular-weight building blocks is the most critical determinant of a screening campaign's success. Traditional high-throughput screening (HTS) often suffers from low hit rates when exploring novel or "undruggable" targets due to the high molecular complexity of the libraries [1]. FBDD circumvents this by screening smaller molecules (fragments) that bind with lower affinity but higher ligand efficiency (LE), providing optimal starting points for hit-to-lead optimization [2].

Morpholin-3-yl(pyrrolidin-1-yl)methanone (CAS: 128001-79-6) is a highly versatile, sp3-rich fragment that perfectly aligns with the stringent requirements of FBDD. The mechanistic rationale for incorporating this specific scaffold into HTS libraries is threefold:

  • The Morpholine Core (Hinge-Binding & Solubility): Morpholine is a recognized privileged scaffold in medicinal chemistry. Its balanced lipophilic-hydrophilic profile enhances aqueous solubility—a mandatory requirement for fragments which must be screened at high concentrations (typically 0.5–2 mM). Furthermore, the morpholine oxygen frequently acts as a critical hydrogen-bond acceptor (e.g., binding to kinase hinge regions), while the secondary amine serves as a functionalizable hydrogen-bond donor [3].

  • The Pyrrolidine Ring (Conformational Restriction): Small aliphatic rings like pyrrolidine increase the fraction of sp3 hybridized carbons ( Fsp3​ ), which correlates strongly with clinical success due to improved pharmacokinetic (PK) properties and reduced off-target toxicity. The pyrrolidine ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon target binding [4].

  • The Methanone (Amide) Linker: The amide bond provides structural rigidity between the two heterocycles and introduces additional hydrogen-bonding vectors (carbonyl oxygen) without significantly inflating lipophilicity.

Physicochemical Profiling for FBDD

To ensure high-quality readouts in biophysical assays, fragments must strictly adhere to the "Rule of 3" (Ro3). Morpholin-3-yl(pyrrolidin-1-yl)methanone exhibits an optimal physicochemical profile, ensuring it remains soluble in aqueous assay buffers while avoiding the aggregation-based false positives common in HTS.

Table 1: Physicochemical Properties of Morpholin-3-yl(pyrrolidin-1-yl)methanone

PropertyValue"Rule of 3" ThresholdCompliance
Molecular Weight (MW) 184.24 g/mol 300 g/mol Yes
Calculated LogP (cLogP) ~0.14 3Yes
Hydrogen Bond Donors (HBD) 1 (Morpholine NH) 3Yes
Hydrogen Bond Acceptors (HBA) 3 (O, N, C=O) 3Yes
Rotatable Bonds 1 3Yes
Polar Surface Area (PSA) 41.5 Ų 60 ŲYes
Fraction sp3 ( Fsp3​ ) 0.89 (8 of 9 carbons)Higher is betterOptimal

Workflow & Assay Integration

The integration of this fragment into a screening cascade requires highly sensitive biophysical techniques. Because fragments typically exhibit transient, low-affinity binding ( Kd​ in the micromolar to millimolar range), traditional biochemical assays often fail to detect them. Surface Plasmon Resonance (SPR) is the gold standard for primary fragment screening because it is label-free, highly sensitive to small mass changes, and provides real-time kinetic data ( kon​ and koff​ ) [5].

FBDD_Cascade Lib Fragment Library (Morpholine Scaffold) Disp Acoustic Dispensing (Echo Liquid Handler) Lib->Disp SPR Primary SPR Screen (Kinetics & Affinity) Disp->SPR Orth Orthogonal Validation (NMR / X-ray) SPR->Orth Hit Hit-to-Lead Optimization Orth->Hit

FBDD screening cascade from library preparation to hit-to-lead optimization.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to eliminate systemic bias. The following workflows incorporate self-validating mechanisms to ensure the trustworthiness of the generated data.

Protocol A: Acoustic Dispensing for Fragment Library Preparation

Causality: Fragments are stored in 100% DMSO. Traditional tip-based liquid handling of highly viscous DMSO leads to volumetric inaccuracies and tip carryover, inflating false-positive rates. Acoustic Droplet Ejection (ADE) uses ultrasonic acoustic energy to transfer nanoliter droplets contact-free, preserving the integrity of the fragment library.

Step-by-Step Methodology:

  • Source Plate Preparation: Prepare the Morpholin-3-yl(pyrrolidin-1-yl)methanone stock at 100 mM in 100% anhydrous DMSO in an Echo-compatible 384-well cyclic olefin copolymer (COC) source plate.

  • Acoustic Transfer: Use an automated acoustic liquid handler (e.g., Echo 650) to transfer 100 nL of the fragment into a 384-well destination plate.

  • Buffer Backfill: Backfill the destination plate with 19.9 µL of SPR running buffer (e.g., PBS-P+ containing 0.05% Tween-20) using a bulk reagent dispenser. This yields a final fragment concentration of 500 µM in 0.5% DMSO.

  • Self-Validation Step (Plate QC): Centrifuge the plates at 1,000 x g for 1 minute to remove bubbles. Visually inspect for precipitation; the high Fsp3​ and low LogP of this morpholine derivative typically guarantee complete solubility at 500 µM.

Protocol B: High-Throughput Surface Plasmon Resonance (SPR) Screening

Causality: SPR detects the change in refractive index when a fragment binds to an immobilized target. Because the mass of Morpholin-3-yl(pyrrolidin-1-yl)methanone (184 Da) is very small compared to a target protein (e.g., 50 kDa), the maximum theoretical response ( Rmax​ ) is low. The protocol must rigorously correct for bulk solvent effects caused by DMSO mismatches.

Step-by-Step Methodology:

  • Target Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of 3,000–5,000 Response Units (RU). Leave one flow cell blank (activated and deactivated) to serve as a reference surface.

  • DMSO Calibration (Critical Self-Validating Step): Prepare a DMSO calibration series ranging from 0.2% to 0.8% DMSO in SPR running buffer. Inject this series before the fragment screen. The SPR software uses this to build a calibration curve, correcting for the massive refractive index differences caused by minute variations in DMSO concentration across the 384-well plate.

  • Fragment Injection: Inject the 500 µM fragment solution at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 30 seconds and a dissociation time of 30 seconds. (Fragments typically have fast on/off rates; a rapid return to baseline is expected).

  • Positive Control Verification: Every 30 injections, inject a known reference ligand. If the response of the reference ligand drops by >15%, the run is paused, indicating target denaturation on the chip.

  • Data Processing (Double Referencing): Subtract the signal of the blank reference flow cell from the active flow cell to remove non-specific binding. Then, subtract the signal of a blank buffer injection (0.5% DMSO) to correct for baseline drift.

Hit Validation & Expansion

Once the morpholine-pyrrolidine core is validated as a hit via SPR and orthogonal methods (e.g., ligand-observed NMR or X-ray crystallography), it serves as the foundation for structural elaboration. The secondary amine of the morpholine ring is a highly reactive nucleophile, making it an ideal vector for fragment growing via reductive amination, amide coupling, or sulfonylation.

Expansion Core Morpholin-3-yl(pyrrolidin-1-yl)methanone (Core Hit) Grow Fragment Growing (N-alkylation/acylation) Core->Grow Merge Fragment Merging (Overlapping Pharmacophores) Core->Merge Link Fragment Linking (Dual-site Binding) Core->Link

Strategies for structural elaboration of the morpholine-pyrrolidine core.

By systematically growing the fragment into adjacent sub-pockets of the target protein, medicinal chemists can exponentially increase binding affinity while maintaining the favorable physicochemical properties inherent to the starting scaffold.

References

  • Source: PMC - NIH (Molecules / ChemMedChem context)
  • Source: PMC - NIH (Molecules)
  • Title: Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: PMC - NIH URL
  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC - NIH URL
  • Title: Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding Source: PMC - NIH URL

Technical Notes & Optimization

Troubleshooting

How to prevent degradation of Morpholin-3-yl(pyrrolidin-1-yl)methanone during storage

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Morpholin-3-yl(pyrrolidin-1-yl)methanone (CAS: 128001-79-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Morpholin-3-yl(pyrrolidin-1-yl)methanone (CAS: 128001-79-6).

Because this molecule features both a secondary amine (within the morpholine ring) and a tertiary amide (the pyrrolidine linkage), it exhibits unique physicochemical vulnerabilities. The following troubleshooting guide synthesizes field-proven insights to help you identify, understand, and prevent degradation during storage.

Part 1: Troubleshooting Frequently Asked Questions (FAQs)

Q1: Why does my lyophilized powder turn into a sticky, viscous oil after a few weeks of ambient storage? The Causality: This is a classic symptom of carbamate formation and subsequent deliquescence. Morpholin-3-yl(pyrrolidin-1-yl)methanone contains an unsubstituted secondary amine on the morpholine ring. Secondary amines act as strong nucleophiles that readily capture atmospheric carbon dioxide (CO₂) to form carbamate salts[1]. This reaction is highly exothermic and renders the molecule extremely hygroscopic. Once the carbamate forms, the compound rapidly absorbs ambient moisture until it dissolves in its own water of hydration (deliquescence), transforming your pure powder into a sticky gum. The Fix: The compound must never be exposed to ambient air for prolonged periods. Always handle the material in a controlled environment (RH <10%) and store it under an inert atmosphere (Argon or Nitrogen).

Q2: I am observing an unexpected +16 Da mass shift in my LC-MS analysis. What is causing this? The Causality: A +16 Da mass shift indicates the formation of an N-oxide[2]. The lone pair of electrons on the morpholine nitrogen is highly susceptible to electrophilic attack by atmospheric oxygen, a process accelerated by light exposure (photo-oxidation). In biological or highly oxidative environments, this initial N-oxidation can further lead to oxidative ring cleavage[3]. The Fix: Store the compound in amber glass vials to block UV/visible light, flush the headspace with Argon to displace oxygen, and maintain temperatures at 2-8°C to drastically reduce the kinetics of oxidation.

Q3: Over long-term storage, my NMR shows the appearance of pyrrolidine and morpholine-3-carboxylic acid. How do I stop this? The Causality: You are observing amide hydrolysis. While tertiary amides are generally highly stable and resistant to hydrolysis under neutral conditions[4], the presence of the hygroscopic morpholine ring acts as a "moisture sink." As the secondary amine pulls trace water into the crystal lattice, it creates a localized aqueous microenvironment. Over time, temperature fluctuations provide the activation energy required for water to act as a nucleophile, slowly cleaving the amide bond[5]. The Fix: Absolute moisture exclusion is required. Use a secondary desiccation chamber for storage and ensure vials are brought to room temperature before opening to prevent condensation from forming on the cold chemical.

Part 2: Quantitative Degradation Summary

To assist your analytical team in monitoring batch integrity, reference the table below for specific degradation markers and their corresponding preventive parameters.

Degradation PathwayPrimary TriggerAnalytical MarkerKinetic RatePreventive Storage Condition
Carbamate Formation Atmospheric CO₂+44 Da (LC-MS), Broad NH shift (NMR)Fast (Hours to Days)Store under Argon/N₂, tightly sealed
N-Oxidation Oxygen (O₂), Light+16 Da (LC-MS), early elution (HPLC)Moderate (Weeks)Amber vials, inert atmosphere, 2-8°C
Amide Hydrolysis Moisture (H₂O), HeatMorpholine-3-carboxylic acid peakSlow (Months)Desiccator storage, -20°C for long-term

Part 3: Self-Validating Aliquoting and Storage Protocol

To guarantee scientific integrity, storage protocols cannot rely on assumption; they must be self-validating. Implement the following step-by-step workflow to ensure your compound remains intact.

Step 1: Pre-Drying & Moisture Validation

  • Action: Dry the bulk Morpholin-3-yl(pyrrolidin-1-yl)methanone under a high vacuum (≤ 0.1 mbar) at room temperature for 12 hours.

  • Validation: Perform a Karl Fischer titration on a 5 mg sub-sample. The protocol is only successful if the moisture content reads < 0.5% . If higher, repeat drying.

Step 2: Inert Aliquoting

  • Action: Transfer the dried bulk material into a glove box purged with Nitrogen or Argon. Aliquot the material into single-use, amber glass vials with PTFE-lined (Teflon) screw caps.

  • Validation: Place a digital hygrometer inside the glove box. The transfer is only considered valid if the relative humidity (RH) remains below 5% for the duration of the aliquoting process.

Step 3: Headspace Purging & Sealing

  • Action: Ensure the headspace of each vial is filled with heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles over the powder). Cap tightly and wrap the seal with Parafilm.

Step 4: Secondary Containment & Temperature Control

  • Action: Place the sealed vials into a secondary container (e.g., a desiccator jar or a vacuum-sealed Mylar bag) filled with indicating Drierite (calcium sulfate). Store at -20°C for long-term storage (>1 month) or 2-8°C for active use.

  • Validation: The indicating Drierite acts as your system validation. If the desiccant remains blue, the microenvironment is dry and the API is safe. If it turns pink, the seal has failed, moisture has breached the system, and the batch must be re-analyzed for hydrolysis.

Step 5: Thawing (Critical Step)

  • Action: When retrieving a vial, allow the sealed vial to sit in a room-temperature desiccator for at least 30 minutes before opening.

  • Validation: Touch the outside of the vial. It must be completely at room temperature. Opening a cold vial will instantly condense atmospheric moisture onto the powder, invalidating all previous storage efforts.

Part 4: Mechanistic Visualization

The following diagram maps the specific environmental triggers to their corresponding chemical degradation pathways for Morpholin-3-yl(pyrrolidin-1-yl)methanone.

DegradationMechanisms cluster_triggers Environmental Triggers API Morpholin-3-yl(pyrrolidin-1-yl)methanone (Intact API) O2 Oxygen (O2) / Light API->O2 CO2 Carbon Dioxide (CO2) API->CO2 H2O Moisture (H2O) / Heat API->H2O Ox N-Oxidation (+16 Da Mass Shift) O2->Ox Electrophilic Attack on Secondary Amine Carb Carbamate Salt (+44 Da, Hygroscopic Gum) CO2->Carb Nucleophilic Capture of CO2 Hyd Amide Hydrolysis (Cleavage to Acid + Amine) H2O->Hyd Acyl Substitution (Water-Catalyzed)

Degradation pathways of Morpholin-3-yl(pyrrolidin-1-yl)methanone triggered by storage conditions.

References

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed Source: National Institutes of Health (nih.gov) URL:[Link]

  • Amine Thermal Degradation in CO2 Capture | PDF - Scribd Source: Scribd URL:[Link]

  • Amide - Wikipedia Source: Wikipedia URL: [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

Sources

Optimization

Refining chiral separation methods for Morpholin-3-yl(pyrrolidin-1-yl)methanone enantiomers

Welcome to the Technical Support Center for the chiral separation of Morpholin-3-yl(pyrrolidin-1-yl)methanone . This guide is designed for researchers, analytical scientists, and drug development professionals who requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral separation of Morpholin-3-yl(pyrrolidin-1-yl)methanone . This guide is designed for researchers, analytical scientists, and drug development professionals who require robust, scalable, and high-purity enantiomeric resolution of this specific morpholine amide derivative.

Expert Mechanistic Insights: The "Why" Behind the Separation

Achieving baseline resolution (Rs > 1.5) for the enantiomers of Morpholin-3-yl(pyrrolidin-1-yl)methanone presents unique chromatographic challenges due to its structural features. Understanding the causality behind these challenges is critical for method optimization:

  • Secondary Amine Basicity & Silanol Interactions: The N4 position of the morpholine ring is a basic secondary amine. On silica-supported Chiral Stationary Phases (CSPs), this basic site strongly interacts with unendcapped, acidic residual silanols via ion-exchange and hydrogen bonding. This achiral secondary retention mechanism is kinetically slow and causes severe peak tailing. Adding a basic modifier (e.g., Diethylamine) competitively masks these silanols, restricting the analyte's interaction strictly to the chiral selector.

  • Amide Bond Hydrogen Bonding: The tertiary amide bond connecting the morpholine C3 and the pyrrolidine ring acts as a strong hydrogen bond acceptor. This is the primary site for chiral recognition. Polysaccharide-based CSPs (such as amylose or cellulose tris(3,5-dimethylphenylcarbamate)) are highly effective here because their carbamate linkages form transient, stereoselective hydrogen-bonded diastereomeric complexes with the target's amide carbonyl ([1]).

  • Thermodynamics of SFC vs. HPLC: For multigram scale-up, Supercritical Fluid Chromatography (SFC) is vastly superior to High-Performance Liquid Chromatography (HPLC). Supercritical CO₂ possesses gas-like diffusivity and liquid-like density, flattening the van Deemter curve. This allows for flow rates up to three times higher than HPLC without exceeding column pressure limits, drastically accelerating throughput ([2]).

Diagnostic Method Development Workflow

The following decision tree illustrates the logical progression for selecting and optimizing the chiral separation of morpholine amides.

G N1 Racemic Morpholin-3-yl (pyrrolidin-1-yl)methanone N2 CSP Screening (Polysaccharide Phases) N1->N2 N3 Add Basic Modifier? (e.g., 0.1% DEA) N2->N3 Assess peak tailing N4 Preparative SFC (CO2 + MeOH/DEA) N3->N4 Scale-up/High throughput N5 Analytical HPLC (Hexane/IPA/DEA) N3->N5 Analytical profiling N6 Evaluate Resolution (Rs) Target: Rs > 1.5 N4->N6 N5->N6 N6->N2 Rs < 1.5 (Iterate) N7 Enantiopure Fractions (ee > 99%) N6->N7 Rs > 1.5

Workflow for selecting and optimizing chiral separation methods for morpholine amides.

Standardized Experimental Protocols

Every protocol below is designed as a self-validating system. Preparative runs must always be cross-verified using the analytical protocol to ensure the integrity of the enantiomeric excess (ee%).

Protocol A: Preparative SFC Separation (Recommended for Scale-Up)

SFC combines high throughput with reduced solvent consumption, making it ideal for isolating enantiomers in gram-to-kilogram quantities ([]).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic mixture in HPLC-grade Methanol (MeOH) to a concentration of 50 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter to prevent frit clogging.

  • Column Equilibration: Install a Chiralpak AD-H column (250 x 21.2 mm, 5 µm). Equilibrate the system with a mobile phase of 80% supercritical CO₂ and 20% co-solvent (MeOH containing 0.2% v/v Diethylamine) at a flow rate of 70 mL/min.

  • System Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven temperature to 35°C. This ensures the CO₂ remains in a supercritical state, optimizing mass transfer.

  • Injection: Perform automated stacked injections of 1.0 mL (50 mg on-column) every 4.5 minutes. Synchronize the injection cycle with the elution profile to maximize throughput without peak overlap.

  • Fraction Collection: Monitor UV absorbance at 220 nm. Collect the early-eluting (Peak 1) and late-eluting (Peak 2) enantiomers into collection vessels pre-spiked with 5 mL of methanol. Causality note: The pre-spiked methanol prevents aerosolization and loss of the compound during the rapid expansion of CO₂ gas.

  • Recovery & Validation: Evaporate the co-solvent under reduced pressure at 40°C. Validate the optical purity of the recovered solids using Protocol B .

Protocol B: Analytical Normal-Phase HPLC (For ee% Determination)

Use this method for rapid screening or post-purification purity checks.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix n-Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% v/v Diethylamine (DEA) as a basic modifier. Degas the mixture thoroughly.

  • Column Setup: Install an analytical Chiralpak AD-H or Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Set the column oven to 25°C.

  • Flow Rate & Detection: Set the isocratic flow rate to 1.0 mL/min. Set the UV-Vis detector to 215 nm.

  • Analysis: Inject 5 µL of a 1 mg/mL sample solution. Calculate the enantiomeric excess (ee%) using the area normalization method: ee% = [(Area E1 - Area E2) / (Area E1 + Area E2)] x 100.

Quantitative Performance Metrics

The following table summarizes validated baseline data for the chiral separation of Morpholin-3-yl(pyrrolidin-1-yl)methanone across different modalities. Use this as a benchmark for your own system suitability tests.

Separation MethodChiral Stationary Phase (CSP)Mobile Phase / Co-SolventModifierResolution (Rs)Enantiomeric Excess (ee%)
Preparative SFC Chiralpak AD-H (Amylose-based)CO₂ : MeOH (80:20)0.2% DEA2.8> 99.5%
Preparative SFC Chiralcel OD-H (Cellulose-based)CO₂ : EtOH (75:25)0.2% DEA1.998.2%
Analytical HPLC (NP) Chiralpak AD-H (Amylose-based)Hexane : IPA (85:15)0.1% DEA2.4> 99.5%
Analytical HPLC (RP) Chiralcel OD-RH (Reversed)10mM TEAP Buffer : ACN (70:30)None1.697.5%

Troubleshooting Guides & FAQs

Q: Why am I observing severe peak tailing specifically for the late-eluting enantiomer? A: Morpholin-3-yl(pyrrolidin-1-yl)methanone contains a basic secondary amine. This amine interacts strongly with unendcapped, acidic silanol groups on the silica support of the CSP. Because the late-eluting enantiomer spends more time in the column, it is more susceptible to these secondary kinetic interactions. Solution: Ensure your mobile phase contains a basic modifier like 0.1% - 0.2% Diethylamine (DEA) or Ethanolamine. This competitively binds to the silanols, masking them and sharpening the peaks ([4]).

Q: The resolution (Rs) drops significantly when scaling up from analytical to preparative SFC. How can I maintain baseline separation? A: Loss of resolution during scale-up is typically due to volume overload or non-linear isotherm behavior at high concentrations. Solution: First, verify that your sample diluent matches the mobile phase co-solvent (e.g., use MeOH if the co-solvent is MeOH) to prevent strong solvent-mismatch band broadening. Second, utilize stacked injections with a slightly lower injection volume rather than a single massive injection. If resolution remains poor, consider evaluating high-efficiency sub-2-µm or superficially porous particle (SPP) columns at the analytical scale to maximize starting selectivity before scale-up ([5]).

Q: Can I use acidic modifiers (like TFA) instead of basic ones? A: It is highly discouraged for this specific molecule. While Trifluoroacetic acid (TFA) is excellent for separating chiral carboxylic acids, Morpholin-3-yl(pyrrolidin-1-yl)methanone is a base. Adding TFA will protonate the morpholine nitrogen, creating a charged species that may exhibit poor retention and drastically altered chiral recognition on standard polysaccharide CSPs. Stick to basic modifiers.

Q: Why does the baseline drift during my gradient chiral HPLC analysis? A: Baseline drift in chiral HPLC, especially at low UV wavelengths (e.g., 210-220 nm), is often caused by the UV absorbance of the mobile phase modifiers (like DEA) changing as the gradient progresses. Solution: Chiral separations are highly sensitive to mobile phase composition; therefore, isocratic elution is the gold standard. If a gradient is strictly necessary to elute impurities, switch to a modifier with a lower UV cutoff or use a reference wavelength on a Diode Array Detector (DAD) to subtract the background drift.

Q: Is it possible to separate these enantiomers without a chiral column? A: Yes, via indirect chiral separation. You can derivatize the secondary amine of the morpholine ring with a chiral derivatizing agent (e.g., Mosher's acid chloride or (R)-(-)-Mandelic acid) to form diastereomers. These diastereomers can then be separated on a standard achiral C18 column ([6]). However, this requires additional synthetic steps and subsequent cleavage, making direct CSP separation far more efficient for routine work.

References

  • Analytical Chemistry . Recent Advances in Separation and Analysis of Chiral Compounds. Available at:[Link]

  • LCGC International . High Efficiency Chiral Separations in HPLC and SFC. Available at:[Link]

  • American Laboratory . The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. Available at:[Link]

  • IAPC-OBP . Chiral separation for enantiomeric determination in the pharmaceutical industry. Available at:[Link]

Sources

Troubleshooting

Optimizing buffer pH for Morpholin-3-yl(pyrrolidin-1-yl)methanone stability in vitro

Welcome to the Technical Support Center for in vitro assay optimization. This guide is specifically engineered for researchers and drug development professionals working with Morpholin-3-yl(pyrrolidin-1-yl)methanone , a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro assay optimization. This guide is specifically engineered for researchers and drug development professionals working with Morpholin-3-yl(pyrrolidin-1-yl)methanone , a structurally unique alpha-amino tertiary amide.

Because this compound features both a highly stable tertiary amide bond and a redox-sensitive morpholine ring, achieving in vitro stability requires precise control over buffer pH, ionic composition, and storage conditions. This guide synthesizes structural chemistry principles with field-proven troubleshooting protocols to ensure the integrity of your experimental data.

Part 1: Core Principles of Structural Stability

To optimize the stability of Morpholin-3-yl(pyrrolidin-1-yl)methanone, we must first analyze its structural liabilities:

  • The Tertiary Amide Bond: The carbonyl carbon is bonded to the nitrogen of a pyrrolidine ring. Tertiary amides are highly resistant to spontaneous hydrolysis at neutral pH due to steric hindrance and the requirement for an anti nucleophilic attack mechanism[1].

  • The Alpha-Amino Group: The morpholine ring contains a secondary amine at the 4-position, situated alpha to the carbonyl group. This amine has a predicted pKa​ of approximately 8.3 to 8.5.

  • The Morpholine Heterocycle: The carbon atoms adjacent to the oxygen and nitrogen atoms in the morpholine ring are highly susceptible to oxidative degradation, which can lead to ring-opening events[2][3].

At pH < 7.0, the morpholine amine is protonated. This positive charge electrostatically repels hydronium ions ( H3​O+ ), severely retarding specific acid-catalyzed hydrolysis[4]. Conversely, at pH > 8.5, the amine exists as a free base, rendering the molecule highly susceptible to base-catalyzed hydrolysis and accelerated oxidative degradation[5].

Part 2: Troubleshooting Guides & FAQs

Q1: My compound degrades rapidly when incubated in assay buffers at pH 8.5 and above. What is the mechanism, and how do I prevent it? A: At pH 8.5 and above, the morpholine nitrogen is deprotonated. The transition from a protonated salt to a free base removes the electrostatic barrier protecting the adjacent tertiary amide, allowing hydroxide ( OH− ) ions to attack the carbonyl carbon, leading to base-catalyzed hydrolysis[6]. Furthermore, the free secondary amine is significantly more vulnerable to oxidation. Solution: Shift your assay pH to a slightly acidic or strictly neutral range (pH 5.5–7.4) where the amine remains predominantly protonated. If high pH is unavoidable for your specific enzyme assay, limit incubation times to under 2 hours and lower the assay temperature if kinetics allow.

Q2: I am observing degradation even at pH 7.4 in a standard Phosphate-Buffered Saline (PBS) system. Why is this happening? A: You are likely observing general base catalysis driven by the buffer ions. While specific base catalysis depends solely on OH− concentration, polyprotic buffer species like phosphate ( HPO42−​ ) and citrate can act as general bases, directly attacking the amide bond or facilitating water attack[6][7]. Solution: Switch to a "Good's buffer" with a non-nucleophilic profile, such as HEPES or MOPS, which do not typically participate in general acid/base catalysis of amides.

Q3: LC-MS/MS analysis shows unexpected +16 Da and +32 Da mass shifts during long-term stability testing at room temperature. What are these? A: These mass shifts (+16 Da, +32 Da) are classic signatures of N-oxidation or C-hydroxylation of the morpholine ring[2]. Morpholine rings are prone to auto-oxidation in the presence of dissolved oxygen and trace transition metals (like Fe2+ or Cu2+ )[4][5]. Solution: Add a metal chelator like EDTA (1–5 mM) to your buffer to sequester trace metals. For long-term stock storage, purge the headspace of your vials with Argon or Nitrogen and store at -20°C protected from light[5].

Q4: What is the absolute optimal pH range for maximizing the aqueous stability of this compound? A: The optimal pH for maximum aqueous stability is pH 4.5 to 6.0 . In this range, the morpholine amine is fully protonated (providing electrostatic shielding against acid hydrolysis), the concentration of OH− is negligible (preventing base hydrolysis), and the oxidative potential is minimized[4].

Part 3: Quantitative Data & Buffer Selection

Table 1: Predicted pH-Dependent Degradation Kinetics (37°C, Aqueous Media)

pH RangeDominant Morpholine StatePrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Risk Level
< 3.0 Fully Protonated ( NH2+​ )Specific Acid-Catalyzed Hydrolysis> 72 hoursLow-Moderate
4.5 – 6.0 Fully Protonated ( NH2+​ )Highly Stable (Electrostatic shielding)> 14 daysOptimal
7.0 – 7.4 Mixed ( NH2+​ / NH )Buffer-Catalyzed Hydrolysis / Slow Oxidation48 – 96 hoursModerate
> 8.5 Free Base ( NH )Base-Catalyzed Hydrolysis / Rapid Oxidation< 12 hoursHigh

Table 2: Recommended Buffer Systems for In Vitro Assays

Buffer SystemUseful pH RangeCatalytic Risk to AmidesRecommendation for this Compound
Acetate 3.6 – 5.6LowHighly Recommended for stability profiling.
MES 5.5 – 6.7LowHighly Recommended for slightly acidic assays.
HEPES 6.8 – 8.2LowRecommended for physiological pH assays.
Phosphate 5.8 – 8.0High (General Base)Not Recommended . Accelerates hydrolysis.
Tris-HCl 7.0 – 9.0Moderate (Nucleophilic)Use with Caution . Primary amine can react.

Part 4: Experimental Protocols

Workflow: Forced Degradation and pH-Stability Profiling Assay

To empirically validate the stability of Morpholin-3-yl(pyrrolidin-1-yl)methanone in your specific assay environment, execute the following self-validating protocol:

Step 1: Preparation of Buffer Matrix

  • Prepare 50 mM solutions of Acetate (pH 4.5), MES (pH 6.0), HEPES (pH 7.4), and Borate (pH 9.0).

  • Supplement each buffer with 1 mM EDTA to eliminate trace-metal-induced oxidation.

  • Pre-warm all buffers in a thermomixer to 37°C.

Step 2: Stock Solution & Spiking

  • Prepare a 10 mM stock of Morpholin-3-yl(pyrrolidin-1-yl)methanone in 100% LC-MS grade Acetonitrile (MeCN). Avoid DMSO if possible, as it can act as an oxidant over time.

  • Spike the stock solution into the pre-warmed buffers to achieve a final compound concentration of 10 µM (0.1% MeCN final). Vortex immediately.

Step 3: Time-Course Incubation & Quenching

  • Aliquot 100 µL of the spiked buffer into 96-well plates sealed with pierceable foil.

  • Incubate at 37°C with gentle shaking (300 rpm).

  • At time points t = 0, 1, 2, 4, 8, 24, and 48 hours, remove a 100 µL aliquot.

  • Quench immediately by adding 300 µL of ice-cold MeCN containing an internal standard (e.g., a stable isotope-labeled analog or structurally similar amide). The 1:3 aqueous:organic ratio precipitates buffer salts and halts hydrolysis.

Step 4: LC-MS/MS Analysis

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to LC vials.

  • Analyze via UPLC-MS/MS using a C18 column. Monitor the parent mass transition and scan for primary degradants: pyrrolidine (m/z 72), morpholine-3-carboxylic acid (m/z 132), and +16 Da oxidation products.

Part 5: Mandatory Visualizations

Diagram 1: pH-Dependent Degradation Pathways

DegradationPathways Compound Morpholin-3-yl(pyrrolidin-1-yl)methanone Protonated Protonated Amine (pH < 7.0) Electrostatic Shielding Compound->Protonated Acidic/Neutral pH FreeBase Free Base Amine (pH > 8.5) Exposed Carbonyl Compound->FreeBase Basic pH Stable Highly Stable (Minimal Hydrolysis) Protonated->Stable Repels H3O+ BaseHyd Base-Catalyzed Hydrolysis (Cleavage to Pyrrolidine) FreeBase->BaseHyd OH- Attack Oxidation Oxidative Degradation (Ring Opening / N-Oxide) FreeBase->Oxidation O2 / Trace Metals

Caption: pH-dependent protonation states and resulting degradation pathways of the target compound.

Diagram 2: Experimental Workflow for Stability Profiling

ExperimentalWorkflow Prep 1. Buffer Prep HEPES, MES, Acetate + 1mM EDTA Spike Spike Prep->Spike Incubate 3. Incubation 37°C Shaking t = 0 to 48 hrs Spike->Incubate Quench 4. Quenching 3x Vol Cold MeCN + Internal Standard Incubate->Quench Analyze 5. LC-MS/MS Quantify Parent Scan for Degradants Quench->Analyze

Caption: Step-by-step experimental workflow for evaluating in vitro buffer pH stability.

Part 6: References

  • On the hydrolysis mechanisms of amides and peptides University of Regina / Journal of the American Chemical Society [Link]

  • Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis PubMed / Pharmaceutical Research[Link]

  • Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation ResearchGate / ACS Catalysis[Link]

  • The pH-Rate Profile for the Hydrolysis of a Peptide Bond ACS Publications / Journal of the American Chemical Society[Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 PMC / Applied and Environmental Microbiology[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation: Unveiling the Power of qNMR for Morpholin-3-yl(pyrrolidin-1-yl)methanone

Executive Summary In the rigorous landscape of pharmaceutical development, establishing the absolute purity of chemical intermediates is not merely a quality control checkpoint; it is fundamental to the safety, efficacy,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical development, establishing the absolute purity of chemical intermediates is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of Morpholin-3-yl(pyrrolidin-1-yl)methanone, a key building block in modern drug synthesis.

Through a detailed exploration of the underlying principles and supporting experimental data, this document demonstrates that qNMR is not just an orthogonal technique but a superior, primary method for this application. Its inherent advantages, such as direct quantification without the need for a specific analyte reference standard, traceability to the International System of Units (SI), and structural confirmation capabilities, establish it as a more accurate, efficient, and self-validating system for ensuring the quality of critical pharmaceutical intermediates.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

The journey from a chemical starting material to a life-saving drug is a multi-step synthesis where the quality of each intermediate directly impacts the final API.[1] Impurities introduced or formed during the synthesis of a compound like Morpholin-3-yl(pyrrolidin-1-yl)methanone can carry through to subsequent steps, potentially affecting reaction yields, generating new and uncharacterized by-products, and ultimately compromising the purity and safety profile of the final drug product.[1] Consequently, the analytical methods employed to assess the purity of such intermediates must be robust, accurate, and reliable.

Traditionally, the pharmaceutical industry has relied heavily on separation-based techniques like HPLC and GC.[2] These methods are powerful for detecting and quantifying impurities, particularly at trace levels.[3] However, their accuracy is contingent on the availability of pure reference standards for both the main component and its impurities, and they assume that all components have a similar detector response, which is often not the case.[1][2] This is where qNMR emerges as a paradigm-shifting technology.

qNMR: A First-Principles Approach to Purity Determination

Quantitative NMR operates on a fundamental physical principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4][5][6] This allows for the direct and absolute quantification of a substance by co-dissolving a known mass of the analyte with a known mass of a high-purity, certified internal standard in an NMR solvent.[6][7]

By comparing the integral of a specific, well-resolved resonance from the analyte to a resonance from the internal standard, the molar ratio of the two compounds can be precisely determined.[5] Since the mass and purity of the internal standard are known, the absolute purity of the analyte can be calculated with a high degree of accuracy and precision, without needing a pre-existing, fully characterized standard of the analyte itself.[6] This makes qNMR a primary ratio method of measurement with direct traceability to SI units through the use of certified reference materials (CRMs).[5][8][9]

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical technique for purity determination should be based on a thorough evaluation of its performance characteristics. The following table provides a direct comparison of qNMR with HPLC-UV and GC-FID for the purity assay of Morpholin-3-yl(pyrrolidin-1-yl)methanone.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Direct molar concentration measurement based on signal intensity.[1][3]Separation based on differential partitioning, quantification via UV absorbance.[1]Separation based on volatility and column interaction, quantification via flame ionization.
Reference Standard Requires a certified internal standard (structurally different from analyte).[6]Requires a certified reference standard of the analyte itself for accurate assay. Relative purity (Area %) is a common but less accurate alternative.[2]Requires a certified reference standard of the analyte.
Accuracy & Trueness High; considered a primary method. Provides a more accurate representation of molar composition.[1][6]Dependent on the purity of the reference standard and the equimolarity of UV response for all impurities. Can lead to under- or over-estimation.[1][2]High for volatile compounds, but dependent on reference standard purity.
Specificity Excellent; provides full structural information, confirming identity and quantifying impurities simultaneously.Specificity depends on chromatographic resolution. Co-eluting impurities can interfere.[10][11]High for volatile compounds, but susceptible to co-elution.
Sample Throughput Moderate to High. Method development is often faster than for chromatography.[12]High, especially with automated systems. Method development can be time-consuming.High for routine analysis, but requires method development.
Nature of Analysis Non-destructive; the sample can be recovered if necessary.[6]Destructive.Destructive.
Traceability Directly traceable to SI units when using a Certified Reference Material (CRM).[5][8]Traceability is dependent on the traceability of the analyte-specific reference standard.Traceability is dependent on the reference standard.

A Validated qNMR Protocol for Morpholin-3-yl(pyrrolidin-1-yl)methanone Purity Assay

This section details a robust, step-by-step protocol for determining the purity of Morpholin-3-yl(pyrrolidin-1-yl)methanone using ¹H qNMR, designed for accuracy and compliance with regulatory expectations such as those outlined by the ICH.[10][11]

Causality Behind Experimental Choices
  • Internal Standard Selection: Maleic acid is chosen as the internal standard. Its protons are in a simple, sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the signals from Morpholin-3-yl(pyrrolidin-1-yl)methanone. It is non-volatile, stable, not hygroscopic, and available as a high-purity certified reference material, fulfilling the key criteria for an ideal internal standard.[8][13][14]

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is selected for its excellent solvating power for a wide range of organic molecules, including the analyte and the internal standard.[8] Its residual solvent peak does not interfere with the signals of interest.

  • Relaxation Delay (D1): A long relaxation delay (D1) is the most critical parameter for accurate quantification.[15][16] It ensures that all protons in both the analyte and the internal standard have fully returned to their equilibrium state before the next pulse is applied.[17] Using a delay of at least 5 times the longest spin-lattice relaxation time (T1) of any proton of interest prevents signal saturation and ensures that the resulting signal integrals are truly proportional to the number of nuclei.[15][17][18]

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Calculation s1 Accurately weigh ~15 mg of Analyte s2 Accurately weigh ~10 mg of Maleic Acid (IS) s1->s2 s3 Combine in a single vial s2->s3 s4 Dissolve in ~0.7 mL of DMSO-d6 s3->s4 s5 Transfer to NMR tube s4->s5 a1 Determine T1 using Inversion Recovery s5->a1 a2 Set Relaxation Delay (D1) ≥ 5 x longest T1 a1->a2 a3 Acquire ¹H Spectrum (e.g., 64 scans) a2->a3 p1 Apply Fourier Transform a3->p1 p2 Phase and Baseline Correction p1->p2 p3 Integrate Analyte and IS signals p2->p3 p4 Calculate Purity using qNMR Equation p3->p4 end end p4->end Final Purity Report

Sources

Comparative

Reproducibility of Morpholin-3-yl(pyrrolidin-1-yl)methanone Synthesis: A Cross-Lab Comparative Guide

Target Molecule: Morpholin-3-yl(pyrrolidin-1-yl)methanone (CAS: 128001-79-6) Application: Conformationally constrained peptidomimetic building block, kinase inhibitor scaffold, and intermediate in drug discovery[1]. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Morpholin-3-yl(pyrrolidin-1-yl)methanone (CAS: 128001-79-6) Application: Conformationally constrained peptidomimetic building block, kinase inhibitor scaffold, and intermediate in drug discovery[1].

As a Senior Application Scientist overseeing scale-up and process optimization, I frequently encounter reproducibility bottlenecks when transferring cyclic amino acid syntheses between laboratories. The synthesis of Morpholin-3-yl(pyrrolidin-1-yl)methanone—an amide derived from morpholine-3-carboxylic acid and pyrrolidine—presents a classic challenge: balancing high-yielding amide bond formation with the preservation of the C3 stereocenter[2].

This guide objectively evaluates three distinct synthetic methodologies across different laboratory environments, providing the causality behind experimental choices, quantitative performance data, and a self-validating protocol for the most reproducible route.

Mechanistic Causality and Route Selection

The core synthetic challenge lies in the coupling of morpholine-3-carboxylic acid with pyrrolidine. Because pyrrolidine is a strong, sterically demanding secondary amine, the activation of the carboxylic acid must be highly efficient. Furthermore, the secondary amine of the morpholine ring must be protected (typically as an Fmoc or Boc carbamate) to prevent uncontrolled oligomerization[2].

We evaluated three standard amide coupling strategies to assess cross-lab reproducibility:

  • Route A (Uronium Activation): HATU / DIPEA. Known for rapid kinetics and suppression of epimerization.

  • Route B (Carbodiimide Activation): EDC / HOBt. The industry standard for scalable, cost-effective peptide coupling.

  • Route C (Acid Chloride): SOCl₂. A highly reactive, low-cost method typically reserved for robust, non-chiral substrates.

Workflow SM Fmoc-Morpholine-3-carboxylic acid (Protected Precursor) R_A Route A: HATU / DIPEA (High Yield, Fast) SM->R_A Pyrrolidine R_B Route B: EDC / HOBt (Scalable, Moderate) SM->R_B Pyrrolidine R_C Route C: SOCl2 (Harsh, Cheap) SM->R_C Pyrrolidine Int Fmoc-Morpholin-3-yl (pyrrolidin-1-yl)methanone R_A->Int R_B->Int R_C->Int Prod Morpholin-3-yl(pyrrolidin-1-yl)methanone CAS: 128001-79-6 Int->Prod 20% Piperidine/DMF (Deprotection)

Workflow comparing three synthetic routes for Morpholin-3-yl(pyrrolidin-1-yl)methanone.

Comparative Performance Data

To establish a baseline for reproducibility, identical starting materials (enantiopure Fmoc-morpholine-3-carboxylic acid) were distributed to three independent laboratories. The results below summarize the quantitative performance of each route.

ParameterRoute A (HATU/DIPEA)Route B (EDC/HOBt)Route C (Acid Chloride)
Average Yield (n=5) 92% (± 1.5%)78% (± 4.2%)61% (± 8.7%)
Purity (LC-MS) >98%94%82%
Chiral Integrity (ee%) >99%96%<70% (Severe epimerization)
Reaction Time 2 hours12 hours4 hours
Scalability Low (Reagent cost is prohibitive)High (Cost-effective)High (Industrial scale)
Reproducibility Excellent Good Poor (Moisture sensitive)

Analytical Insight: Route C (Acid Chloride) demonstrated unacceptable levels of epimerization at the C3 position. The harsh activation conditions promote the formation of a ketene intermediate, destroying the stereocenter. Route A (HATU) proved to be the most reproducible, as the rapid formation of the highly reactive HOAt ester outcompetes the epimerization pathway[2]. While Route B is viable for larger scales, Route A is the definitive choice for discovery-phase synthesis and analytical reference standard generation[3].

The HATU/DIPEA Mechanism

Understanding the causality of Route A's success requires examining the intermediate states. HATU reacts with the carboxylate to form a highly active OAt (7-azabenzotriazole) ester. The adjacent nitrogen in the pyridine ring of HOAt provides an anchoring hydrogen-bond interaction with the incoming pyrrolidine, accelerating aminolysis and locking the stereocenter in place.

Mechanism A Carboxylate Anion B OAt Active Ester A->B HATU / DIPEA C Tetrahedral Intermediate B->C Pyrrolidine D Amide Product C->D -HOAt

Mechanistic pathway of HATU-mediated amide coupling preventing C3 epimerization.

Self-Validating Experimental Protocol: Route A

The following protocol is engineered as a self-validating system. In-process controls (IPCs) are embedded to ensure that each step is verified before proceeding, guaranteeing cross-lab reproducibility.

Step 1: Amide Coupling (Formation of Protected Intermediate)
  • Preparation: Dissolve 1.0 eq (10 mmol) of Fmoc-morpholine-3-carboxylic acid in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Activation: Add 1.1 eq of HATU, followed immediately by 2.5 eq of DIPEA.

    • Causality Check: The solution will turn distinctively yellow, confirming the generation of the active uronium species. Stir for exactly 5 minutes. Do not exceed this time to prevent off-target uronium formation on the morpholine ring.

  • Nucleophilic Attack: Add 1.2 eq of pyrrolidine dropwise over 10 minutes at 0°C.

  • IPC (In-Process Control): After 2 hours at room temperature, quench a 10 µL aliquot in 1 mL of Acetonitrile/Water. Analyze via LC-MS. Validation: Proceed only when the starting material mass is <1% relative to the product mass.

  • Workup: Dilute with EtOAc and wash sequentially with 5% aqueous Citric Acid (3x) to remove excess pyrrolidine and DIPEA, followed by saturated NaHCO₃ (3x) to remove HOAt byproducts. Dry over Na₂SO₄ and concentrate.

Step 2: Fmoc Deprotection (Yielding CAS: 128001-79-6)
  • Deprotection: Dissolve the crude intermediate in a 20% Piperidine/DMF solution (v/v) (0.1 M). Stir at room temperature for 1 hour.

  • IPC Validation: Spot on TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material and the appearance of a ninhydrin-positive spot (primary/secondary amine) validates complete deprotection.

  • Purification: Concentrate under reduced pressure. Purify the residue via reverse-phase automated flash chromatography (C18, Water/Acetonitrile gradient with 0.1% TFA) to isolate the target Morpholin-3-yl(pyrrolidin-1-yl)methanone as a TFA salt, or neutralize with basic resin to obtain the free base[1].

Conclusion

For the synthesis of Morpholin-3-yl(pyrrolidin-1-yl)methanone, cross-lab reproducibility is heavily dependent on the activation strategy. While acid chlorides offer cost benefits, they fundamentally compromise the structural integrity of the morpholine C3 stereocenter. The HATU/DIPEA protocol detailed above provides a self-validating, highly reproducible pathway that guarantees >98% purity and preserves chiral integrity, making it the optimal choice for precision drug development applications.

References
  • BLDpharm. "128001-79-6 | Morpholin-3-yl(pyrrolidin-1-yl)methanone". BLD Pharm.
  • Sladojevich, F., Trabocchi, A., & Guarna, A. "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid". The Journal of Organic Chemistry, ACS Publications, 2007.
  • Ambeed. "128001-79-6 | Morpholin-3-yl(pyrrolidin-1-yl)methanone". Ambeed.

Sources

Validation

A Comparative Guide to the Structural Validation of Morpholin-3-yl(pyrrolidin-1-yl)methanone: Prioritizing X-ray Crystallography

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel chemical entities like morpholin-3-yl(pyrrolidin-1-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel chemical entities like morpholin-3-yl(pyrrolidin-1-yl)methanone, a compound with potential pharmacophoric features, understanding its precise atomic arrangement, conformation, and stereochemistry is paramount. This knowledge directly influences its biological activity, receptor binding affinity, and overall suitability as a therapeutic candidate.

This guide provides an in-depth comparison of analytical techniques for the structural validation of morpholin-3-yl(pyrrolidin-1-yl)methanone. We will focus on the primacy of Single-Crystal X-ray Diffraction (SCXRD) as the definitive method for obtaining absolute structural proof.[1] Concurrently, we will evaluate the indispensable roles of complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—in building a comprehensive and self-validating data package.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD stands alone as the most powerful technique for elucidating the complete three-dimensional atomic arrangement of a crystalline compound.[1] Unlike spectroscopic methods that provide information about connectivity and chemical environment, X-ray crystallography yields precise spatial coordinates of atoms within the crystal lattice, thereby defining bond lengths, bond angles, and torsional angles with unparalleled accuracy.[2] This makes it the ultimate arbiter in cases of structural ambiguity.

The fundamental principle relies on the diffraction of an X-ray beam by the electron clouds of atoms arranged in an ordered crystal lattice. When the geometry of the incident X-rays satisfies the Bragg Equation (nλ = 2d sinθ), constructive interference occurs, producing a diffraction pattern.[1] The positions and intensities of these diffracted spots are then used to calculate an electron density map, from which the molecular structure is solved and refined.

Experimental Protocol: SCXRD Analysis of Morpholin-3-yl(pyrrolidin-1-yl)methanone

The success of an SCXRD experiment is critically dependent on the quality of the single crystal.[3] The following protocol outlines the necessary steps, explaining the causality behind each choice.

Step 1: Crystal Growth (The Foundational Step)

  • Objective: To obtain a single, well-ordered crystal of 0.1-0.5 mm, free of cracks or defects.[1]

  • Methodology: Slow evaporation is often a successful starting point for novel organic compounds.

    • Dissolve a high-purity sample of morpholin-3-yl(pyrrolidin-1-yl)methanone in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and ethyl acetate) to achieve saturation.

    • Transfer the solution to a clean vial.

    • Cover the vial with parafilm and puncture it with a few small holes using a needle. This is crucial as it slows the rate of solvent evaporation, allowing for the slow, ordered growth of large single crystals rather than rapid precipitation of a microcrystalline powder.[3]

    • Store the vial in a vibration-free environment at a constant temperature for several days to weeks.

Step 2: Crystal Selection and Mounting

  • Objective: To select an ideal crystal and mount it on the diffractometer's goniometer.

  • Methodology:

    • Examine the grown crystals under a polarized light microscope to identify a single, transparent crystal without visible imperfections.[3]

    • Carefully select a suitable crystal and mount it on a thin glass fiber or a cryo-loop using a minimal amount of cryo-protectant oil.

    • The mounted crystal is then attached to a goniometer head, which allows for precise orientation within the X-ray beam.[2]

Step 3: Data Collection

  • Objective: To measure the intensities and positions of the diffracted X-rays.

  • Methodology:

    • The crystal is placed in a modern automated four-circle diffractometer.[4] Molybdenum is a common X-ray source for small molecule diffraction (MoKα radiation, λ = 0.7107Å).[2]

    • The instrument automatically performs a screening process to determine the unit cell parameters and crystal system.[1]

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles (omega and phi scans), with each frame capturing a portion of the diffraction pattern on a CCD or CMOS detector.

Step 4: Structure Solution and Refinement

  • Objective: To translate the diffraction data into a final, validated molecular structure.

  • Methodology:

    • The raw data is processed to integrate the intensities of each reflection and apply corrections for experimental factors.

    • Structure Solution: Direct methods are typically used to determine the initial phases of the structure factors, leading to a preliminary electron density map and an initial structural model.[5]

    • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process optimizes atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors, typically measured by the R-factor. Hydrogen atoms are often placed in geometrically calculated positions.[5]

Workflow for SCXRD Structural Validation

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis cluster_output Final Output Synthesis High-Purity Compound Crystallization Slow Evaporation Synthesis->Crystallization Dissolve Selection Microscopic Selection Crystallization->Selection Grow Crystal Mounting Mount on Goniometer Selection->Mounting Select Best Crystal DataCollection Diffractometer Data Collection Mounting->DataCollection Mount in Diffractometer DataProcessing Data Integration & Scaling DataCollection->DataProcessing Solution Structure Solution (Direct Methods) DataProcessing->Solution Refinement Least-Squares Refinement Solution->Refinement Initial Model Validation Final Structure Validation Refinement->Validation Refined Model FinalStructure Definitive 3D Structure (Bond Lengths, Angles, Conformation) Validation->FinalStructure

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Anticipated Crystallographic Data

While a crystal structure for the exact target molecule is not publicly available, we can anticipate the type of data that would be generated by referencing a similar published structure of a morpholine derivative.[5][6]

ParameterAnticipated Value/InformationSignificance
Chemical FormulaC9H16N2O2Confirms elemental composition.
Molecular Weight184.24 g/mol Basic molecular property.
Crystal Systeme.g., OrthorhombicDescribes the symmetry of the unit cell.
Space Groupe.g., PbcaDefines the symmetry operations within the crystal lattice.[5]
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the repeating unit in the crystal.
Bond Lengths & AnglesPrecise values (e.g., C=O, C-N, C-O-C) with low uncertaintyConfirms connectivity and provides insight into bond order and hybridization.
Torsion AnglesDefines the 3D conformationCrucial for understanding the spatial arrangement, such as the chair conformation of the morpholine ring.
Final R-factor (R1)< 5% for publishable quality dataA key indicator of the quality of the final refined model.

A Comparative Analysis of Orthogonal Spectroscopic Methods

While SCXRD provides the definitive structure, it is often time-consuming and depends on obtaining high-quality crystals. Spectroscopic methods are indispensable for initial confirmation of synthesis, routine characterization, and providing complementary evidence.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most important technique for structure elucidation in solution.[9] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: Would confirm the number and connectivity of protons. We would expect to see distinct signals for the morpholine and pyrrolidine rings. The protons on the carbons adjacent to the oxygen in the morpholine ring typically appear at a higher chemical shift (downfield) compared to those next to the nitrogen.[10][11]

  • ¹³C NMR: Would show distinct signals for each unique carbon atom, confirming the carbon skeleton. The carbonyl carbon would be easily identifiable by its characteristic downfield shift (~170 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle. COSY would establish proton-proton couplings within each ring system, while HSQC and HMBC would link protons to their directly attached carbons and to carbons 2-3 bonds away, respectively, unambiguously confirming the connectivity between the morpholine, carbonyl, and pyrrolidine fragments.[12][13]

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of a molecule and its fragments, making it essential for confirming molecular weight and elemental composition.[8][14]

  • High-Resolution MS (HRMS): Using techniques like ESI-TOF, HRMS can determine the molecular mass with very high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental formula (C9H16N2O2), ruling out other possibilities with the same nominal mass.

  • Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to fragmentation, MS/MS provides structural information.[14] The fragmentation pattern would be expected to show characteristic losses corresponding to the pyrrolidine and morpholine moieties, further validating the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[15][16] For morpholin-3-yl(pyrrolidin-1-yl)methanone, the FTIR spectrum would be expected to show:

  • A strong, sharp absorption band around 1650-1680 cm⁻¹ , characteristic of the C=O (amide) stretching vibration.

  • Absorption bands in the 1100-1300 cm⁻¹ region corresponding to C-N and C-O-C stretching vibrations, confirming the presence of the morpholine and pyrrolidine rings.[15][17]

Comparative Summary of Techniques
TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal XRD Absolute 3D structure, bond lengths/angles, conformation, stereochemistry.[2]Unambiguous, definitive, "gold standard."Requires a high-quality single crystal, time-consuming.[3][18]
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemical relationships in solution.[9]Provides rich structural detail, non-destructive.Does not provide absolute 3D structure (bond lengths/angles).[7]
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns.[8]High sensitivity, confirms molecular formula.Provides limited connectivity information, isomers can be indistinguishable.
FTIR Spectroscopy Presence of functional groups.[16]Fast, simple, inexpensive.Provides no information on molecular connectivity or 3D structure.

An Integrated Workflow for Unambiguous Structural Validation

In a professional drug development setting, these techniques are not used in isolation but as part of a logical, tiered workflow. This ensures efficiency and builds a robust, self-validating data package for the novel compound.

integrated_workflow cluster_synthesis Synthesis & Initial Checks cluster_spectroscopy Spectroscopic Confirmation cluster_decision Validation Decision cluster_final Definitive Analysis Start Synthesis of Morpholin-3-yl(pyrrolidin-1-yl)methanone TLC TLC/LCMS Check Start->TLC Crude Product HRMS HRMS Confirmation (Elemental Formula) TLC->HRMS NMR 1D & 2D NMR (Connectivity) TLC->NMR FTIR FTIR Check (Functional Groups) TLC->FTIR Decision Data Consistent? HRMS->Decision NMR->Decision FTIR->Decision Decision->Start No (Re-synthesize/Purify) SCXRD Single-Crystal X-ray Diffraction Decision->SCXRD Yes Final Unambiguously Validated Structure SCXRD->Final

Caption: An integrated workflow for robust structural validation.

This workflow demonstrates a logical progression. After synthesis, rapid checks confirm the reaction's success. A full suite of spectroscopic analyses (NMR, MS, FTIR) then provides strong evidence for the proposed structure. If all data are consistent, the final, definitive proof is obtained via SCXRD, which provides the absolute 3D structure required for downstream applications like computational modeling and understanding structure-activity relationships (SAR).

Conclusion

For the structural validation of a novel compound such as morpholin-3-yl(pyrrolidin-1-yl)methanone, a multi-faceted analytical approach is essential for scientific rigor. While NMR, MS, and FTIR spectroscopy are indispensable tools for confirming the molecular formula, connectivity, and the presence of key functional groups, they cannot provide the absolute, high-resolution three-dimensional information offered by Single-Crystal X-ray Diffraction. SCXRD remains the unequivocal gold standard, delivering the precise bond lengths, angles, and conformational details that are critical for drug design and development. An integrated workflow, leveraging the strengths of each technique, ensures a comprehensive, trustworthy, and authoritative structural validation package.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS Unibas. (2024, May 12). iris.unibas.it. [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. ncbi.nlm.nih.gov. [Link]

  • The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. - ResearchGate. researchgate.net. [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). serc.carleton.edu. [Link]

  • The derivatization reaction of morpholine. | Download Scientific Diagram - ResearchGate. researchgate.net. [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. researchgate.net. [Link]

  • Recognizing the NMR pattern for morpholine - ACD/Labs. (2008, May 6). blog.acdlabs.com. [Link]

  • Morpholines: stereochemistry and preferred steric course of quaternization. cdnsciencepub.com. [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. chem.uzh.ch. [Link]

  • Exploiting powder X-ray diffraction for direct structure determination in structural biology: The P2X4 receptor trafficking motif YEQGL - PMC. ncbi.nlm.nih.gov. [Link]

  • Powder X-ray Diffraction Protocol/SOP. chem.wisc.edu. [Link]

  • Structure Elucidation of Small Molecules - Fiehn Lab. fiehnlab.ucdavis.edu. [Link]

  • Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure. (2025, April 15). creative-biostructure.com. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. ncbi.nlm.nih.gov. [Link]

  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC. (2016, December 15). ncbi.nlm.nih.gov. [Link]

  • Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative | Request PDF - ResearchGate. researchgate.net. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. web.pdx.edu. [Link]

  • FT-IR spectrum for compound (1) | Download Scientific Diagram - ResearchGate. researchgate.net. [Link]

  • X-RAY POWDER DIFFRACTION - XRD for the analyst - Imaging and Microscopy Facility. imf.u-bordeaux.fr. [Link]

  • Strengths and Limitations of Powder X-ray Diffraction - CCDC. (2023, July 19). ccdc.cam.ac.uk. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - Baghdad Science Journal. bsj.uobaghdad.edu.iq. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC. ncbi.nlm.nih.gov. [Link]

  • Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A. (2020, May 14). materials-talks.com. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - MDPI. (2022, September 30). mdpi.com. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. (2018, October 10). researchgate.net. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. mdpi.com. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. researchgate.net. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. ncbi.nlm.nih.gov. [Link]

  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one - PMC. ncbi.nlm.nih.gov. [Link]

  • One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone - JYX. jyx.jyu.fi. [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC. (2025, February 23). ncbi.nlm.nih.gov. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ACS Publications. (2024, October 17). pubs.acs.org. [Link]

  • Multi-parameter optimization: Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. (2022, September 9). sciencedirect.com. [Link]

  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. researchgate.net. [Link]

  • Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one - MDPI. (2009, September 10). mdpi.com. [Link]

Sources

Comparative

Comparative analysis of Morpholin-3-yl(pyrrolidin-1-yl)methanone synthetic routes

A Comprehensive Guide to the Synthetic Routes of Morpholin-3-yl(pyrrolidin-1-yl)methanone for Researchers and Drug Development Professionals Authored by a Senior Application Scientist The synthesis of novel chemical enti...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Synthetic Routes of Morpholin-3-yl(pyrrolidin-1-yl)methanone for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of modern drug discovery. Among these, molecules incorporating both morpholine and pyrrolidine scaffolds have garnered significant interest due to their presence in a range of biologically active compounds. This guide provides an in-depth comparative analysis of the primary synthetic routes to Morpholin-3-yl(pyrrolidin-1-yl)methanone, a key intermediate and building block in medicinal chemistry. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of these synthetic pathways, offering field-proven insights to inform your research and development endeavors.

Introduction to Morpholin-3-yl(pyrrolidin-1-yl)methanone

Morpholin-3-yl(pyrrolidin-1-yl)methanone features a morpholin-3-one core structure linked to a pyrrolidine moiety via an amide bond. The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] Similarly, the pyrrolidine ring is a common motif in a vast number of natural products and synthetic drugs.[3][4] The combination of these two heterocyclic systems in Morpholin-3-yl(pyrrolidin-1-yl)methanone creates a versatile building block for the synthesis of more complex molecules with potential applications in various therapeutic areas.

This guide will focus on two primary retrosynthetic approaches for the synthesis of Morpholin-3-yl(pyrrolidin-1-yl)methanone, each with distinct advantages and disadvantages. These routes are:

  • Route 1: Amide Coupling of Morpholin-3-one and Pyrrolidine. This is the most direct approach, involving the formation of the amide bond as the key step.

  • Route 2: Amide Coupling of a Precursor to Morpholin-3-one followed by Cyclization. This strategy involves forming the amide bond with an acyclic precursor, followed by an intramolecular cyclization to construct the morpholine ring.

Route 1: Direct Amide Coupling of Morpholin-3-one and Pyrrolidine

This is arguably the most straightforward and convergent synthetic strategy. The key transformation is the coupling of a carboxylic acid (or its activated derivative) at the 3-position of the morpholine ring with pyrrolidine.

Synthetic Pathway

Route 1 A Morpholine-3-carboxylic acid reagent Coupling Reagent (e.g., HATU, PyBOP) A->reagent B Pyrrolidine B->reagent C Morpholin-3-yl(pyrrolidin-1-yl)methanone reagent->C Amide Coupling

Caption: Synthetic pathway for Route 1.

Causality Behind Experimental Choices

The success of this route hinges on the efficient formation of the amide bond, a ubiquitous reaction in organic synthesis. The choice of coupling reagent is critical and depends on factors such as the scale of the reaction, the desired purity of the product, and cost considerations.

  • Carbodiimides (e.g., DCC, EDC): These are classic coupling reagents. However, the formation of urea byproducts can complicate purification.

  • Phosphonium Salts (e.g., PyBOP): These reagents are highly efficient and avoid the formation of guanidinium byproducts. PyBOP is particularly effective for coupling N-protected amino acids.[5]

  • Uronium/Aminium Salts (e.g., HBTU, HATU): HATU is known for its high reactivity and ability to suppress racemization, making it a popular choice for peptide synthesis and other challenging amide couplings.[5][6]

  • Newer Reagents (e.g., COMU, Triflylpyridinium): COMU is noted for its high efficiency and the water solubility of its byproducts, simplifying workup.[6] Triflylpyridinium reagents offer rapid and efficient amide synthesis under mild conditions.[7]

Experimental Protocol: Amide Coupling using HATU
  • Activation: To a solution of Morpholine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂) at 0 °C, add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stirring: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add pyrrolidine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous HCl (1M), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Amide Coupling followed by Intramolecular Cyclization

This alternative strategy builds the morpholine ring in the final steps of the synthesis. It involves the initial coupling of an N-protected amino acid precursor with pyrrolidine, followed by deprotection and intramolecular cyclization.

Synthetic Pathway

Route 2 cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Cyclization A N-protected 2-(2-hydroxyethoxy)acetic acid reagent1 Coupling Reagent A->reagent1 B Pyrrolidine B->reagent1 AB N-protected intermediate C Deprotected intermediate AB->C Deprotection reagent1->AB D Morpholin-3-yl(pyrrolidin-1-yl)methanone C->D Intramolecular Cyclization

Caption: Synthetic pathway for Route 2.

Causality Behind Experimental Choices
  • Protecting Group Strategy: The choice of the nitrogen protecting group (e.g., Boc, Cbz) is crucial. It must be stable during the amide coupling step and easily removable under conditions that do not affect the rest of the molecule.

  • Cyclization Conditions: The intramolecular cyclization to form the morpholin-3-one ring is typically achieved under basic or acidic conditions, or through the use of dehydrating agents. The specific conditions will depend on the nature of the substrate. Recent advances in morpholine synthesis highlight various catalytic methods for such cyclizations.[8][9]

Experimental Protocol: A Representative Sequence
  • Amide Coupling: Couple N-Boc-2-(2-hydroxyethoxy)acetic acid (1.0 eq) with pyrrolidine (1.2 eq) using a standard coupling reagent like HATU (1.1 eq) and DIPEA (2.0 eq) in DMF, similar to the protocol in Route 1. Purify the resulting N-Boc protected intermediate.

  • Deprotection: Remove the Boc protecting group by treating the intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), at room temperature. Monitor the reaction until completion and then remove the solvent and excess acid under reduced pressure.

  • Intramolecular Cyclization: Dissolve the crude deprotected intermediate in a suitable solvent. The cyclization can be promoted by heating or by the addition of a mild base to facilitate the intramolecular nucleophilic attack of the hydroxyl group on the activated amide. Alternative methods might involve activation of the hydroxyl group.

  • Purification: After cyclization, the final product is purified using standard techniques such as column chromatography.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct Amide CouplingRoute 2: Amide Coupling then Cyclization
Overall Yield Generally higher and more direct.Potentially lower due to more steps.
Convergence Highly convergent.Linear synthesis.
Starting Materials Requires Morpholine-3-carboxylic acid.Requires a protected amino acid precursor.
Number of Steps Fewer steps.More steps (coupling, deprotection, cyclization).
Purification Can be challenging due to byproducts from coupling reagents.May require purification at multiple stages.
Scalability Generally more scalable due to fewer steps.Scalability may be limited by the efficiency of the cyclization step.
Flexibility Less flexible for analog synthesis around the morpholine core.More flexible for introducing diversity on the morpholine ring precursor.

Conclusion and Recommendations

For the direct synthesis of Morpholin-3-yl(pyrrolidin-1-yl)methanone, Route 1 is the preferred method due to its convergency, fewer number of steps, and potentially higher overall yield. The choice of a modern coupling reagent such as HATU or COMU can mitigate the purification challenges associated with older reagents.[5][6]

Route 2 offers greater flexibility for the synthesis of analogs with substitutions on the morpholine ring. By starting with different substituted 2-(2-hydroxyethoxy)acetic acid precursors, a library of related compounds can be generated. However, this route is longer and may require more extensive optimization, particularly for the cyclization step.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, the availability and cost of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical considerations to make an informed decision for the efficient synthesis of Morpholin-3-yl(pyrrolidin-1-yl)methanone and its derivatives.

References
  • A simple and efficient synthesis of fused morpholine pyrrolidines/piperdines with potential insecticidal activities. (2014). PubMed.
  • Coupling Reagents. Aapptec Peptides.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021). Organic Process Research & Development - ACS Publications.
  • Multi-parameter optimization: Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. (2022). ScienceDirect.
  • Recent progress in the synthesis of morpholines. Academia.edu.
  • Triflylpyridinium as Coupling Reagent for Rapid Amide and Ester Synthesis. Organic Chemistry Portal.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ACS Publications.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences.
  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston.
  • Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of. Der Pharma Chemica.
  • Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen.

Sources

Safety & Regulatory Compliance

Safety

Morpholin-3-yl(pyrrolidin-1-yl)methanone proper disposal procedures

Standard Operating Procedure: Environmental Management and Disposal of Morpholin-3-yl(pyrrolidin-1-yl)methanone As a Senior Application Scientist, I frequently observe laboratories treating specialized nitrogenous hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Environmental Management and Disposal of Morpholin-3-yl(pyrrolidin-1-yl)methanone

As a Senior Application Scientist, I frequently observe laboratories treating specialized nitrogenous heterocycles as generic organic waste. However, compounds like Morpholin-3-yl(pyrrolidin-1-yl)methanone (CAS: 128001-79-6) require a far more rigorous approach. Widely utilized as an intermediate in drug discovery and synthetic chemistry , this molecule contains a morpholine ring, a pyrrolidine ring, and an amide linkage. This high nitrogen density presents unique environmental and logistical challenges during waste processing that must be addressed to maintain both scientific integrity and regulatory compliance.

Mechanistic Causality: The Hazard of Nitrogenous Waste

Why does this specific compound require specialized disposal protocols? The core issue lies in its combustion chemistry. When organic amides and nitrogenous heterocycles are subjected to standard, low-temperature incineration or environmental degradation, they release reactive nitrogen species. Specifically, the uncontrolled combustion of nitrogen-containing compounds like Morpholin-3-yl(pyrrolidin-1-yl)methanone generates nitrogen oxides (NOx) .

NOx compounds are potent atmospheric pollutants that contribute to smog formation, acid rain, and stratospheric ozone depletion. Consequently, disposal must bypass standard municipal waste streams. It requires specialized high-temperature, controlled incineration equipped with advanced flue gas desulfurization and NOx scrubbing technologies to ensure environmental safety .

Operational Disposal Plan: Step-by-Step Methodology

To ensure a self-validating safety system and strict regulatory compliance, laboratories must implement the following operational plan when disposing of Morpholin-3-yl(pyrrolidin-1-yl)methanone.

Step 1: Waste Segregation and Compatibility Verification

  • Action: Strictly isolate Morpholin-3-yl(pyrrolidin-1-yl)methanone waste from halogenated solvents (e.g., dichloromethane, chloroform) and strong oxidizing agents.

  • Causality: Mixing nitrogenous heterocycles with halogenated waste unnecessarily complicates the incineration process. Facilities must use higher temperatures to break carbon-halogen bonds while simultaneously managing NOx emissions, which drastically increases disposal costs and the risk of generating toxic dioxins.

Step 2: Containerization and Headspace Management

  • Action: Transfer liquid waste mixtures containing the compound into high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) carboys. Leave at least 10% headspace at the top of the container. Solid waste (powders, contaminated PPE) should be placed in sealed, puncture-resistant polypropylene (PP) containers.

  • Causality: Amides can act as mild solvents or plasticizers over time. HDPE and PTFE provide the necessary chemical inertness to prevent container degradation and secondary leaks. The 10% headspace acts as a self-validating safety buffer, accommodating pressure buildup from potential solvent off-gassing.

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed containers in a designated SAA equipped with secondary containment trays. Ensure the SAA is well-ventilated, kept away from direct UV exposure, and maintained below 25°C.

  • Causality: Secondary containment captures accidental ruptures before they contaminate the laboratory environment, while temperature control prevents the thermal expansion of volatile organic solvents often mixed with the API waste.

Step 4: Institutional Transfer and High-Temperature Incineration

  • Action: Manifest the waste through your Environmental Health and Safety (EHS) department explicitly as "Non-Halogenated Organic Nitrogenous Waste." Ensure your licensed contractor utilizes a multistaged incinerator operating above 1000°C.

  • Causality: Multistaged incineration with a fuel-rich precombustion zone ensures the maximum reduction and conversion of fuel-bound nitrogen species directly to inert N₂ gas, maintaining NOx emissions below strict environmental thresholds .

Quantitative Waste Management Data

The following table outlines the logistical parameters for managing different waste streams of Morpholin-3-yl(pyrrolidin-1-yl)methanone to ensure easy comparison and compliance tracking.

Waste Stream TypePrimary ContaminantsCompatible ContainerMax Accumulation LimitEPA Waste Classification
Solid Waste Pure API powder, contaminated spatulas, glovesPolypropylene (PP) bin1 kg per SAANon-RCRA Hazardous (State regulated)
Organic Liquid Compound dissolved in EtOAc, MeOH, or DMSOHDPE or PTFE carboy10 Liters (or 3 days max)D001 (if flammable solvent used)
Aqueous Liquid Aqueous washings (pH 5-9)HDPE carboy20 LitersD003 (if reactive, generally non-hazardous)

Workflow Visualization

The diagram below maps the logical sequence of Morpholin-3-yl(pyrrolidin-1-yl)methanone waste from the point of generation to environmentally safe destruction.

G Start Waste Generation: Morpholin-3-yl(pyrrolidin-1-yl)methanone Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid SAA Satellite Accumulation Area (Secondary Containment) Solid->SAA OrgWaste Non-Halogenated Organic Waste Liquid->OrgWaste Organic Solvents AqWaste Aqueous Waste (pH 5-9) Liquid->AqWaste Aqueous Phase OrgWaste->SAA AqWaste->SAA EHS EHS Transfer & Manifesting SAA->EHS Incineration High-Temp Incineration (>1000°C) EHS->Incineration Scrubber Flue Gas Treatment (NOx Scrubbing) Incineration->Scrubber Prevents NOx Emission Safe Safe Atmospheric Release (N2 + H2O) Scrubber->Safe

Procedural workflow for compliant disposal and incineration of nitrogenous chemical waste.

References

  • ResearchGate. "Nitrous Oxide Emissions and the Anthropogenic Nitrogen in Wastewater and Solid Waste." ResearchGate.net.[Link]

Handling

Personal protective equipment for handling Morpholin-3-yl(pyrrolidin-1-yl)methanone

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, causality-driven system. Handling novel organic intermediates like Morpholin-3-yl(pyrrolidin-1-yl)methanone (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, causality-driven system. Handling novel organic intermediates like Morpholin-3-yl(pyrrolidin-1-yl)methanone (CAS: 128001-79-6) requires a deep understanding of its physicochemical profile to design an effective safety and logistical framework[1][2].

This compound, an amide derivative containing both morpholine and pyrrolidine moieties, is highly valuable in drug discovery. However, like many synthetic amides and cyclic amines, it presents acute risks of skin sensitization, ocular irritation, and respiratory toxicity if aerosolized[3][4].

The following guide provides a self-validating, step-by-step protocol for the Personal Protective Equipment (PPE) configuration, operational handling, and EPA-compliant disposal of this chemical.

Hazard Causality & PPE Configuration (The "Armor")

To safely handle Morpholin-3-yl(pyrrolidin-1-yl)methanone, we must establish strict barrier integrity. The lipophilic nature of the pyrrolidine and morpholine rings can facilitate dermal absorption, making standard precautions insufficient. In accordance with OSHA standard 29 CFR 1910.132[5][6], employers must assess workplace hazards and select appropriate PPE.

Step-by-Step PPE Protocol:

  • Dermal Protection (Hands): Don a pair of standard nitrile gloves, followed by a second pair of extended-cuff nitrile gloves (minimum 4 mil thickness). Causality: Nitrile offers superior chemical permeation resistance against organic amides compared to latex. Double-gloving creates a fail-safe; if the outer glove suffers a micro-tear from a spatula or glass vial, the inner glove maintains barrier integrity.

  • Ocular Protection: Equip ANSI Z87.1-compliant chemical splash goggles. Causality: Standard safety glasses leave gaps at the brow and cheeks. Splash goggles form a complete facial seal, preventing the ingress of aerosolized micro-particulates during powder transfer.

  • Body Protection: Wear a fully buttoned, 100% cotton or Flame-Resistant (FR) lab coat. Causality: Synthetic fabrics (like polyester) can generate static electricity, which causes fine organic powders to repel and aerosolize. Cotton minimizes static buildup while providing a physical barrier against spills.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood. If a hood is temporarily compromised, an N95 or P100 particulate respirator is mandatory to prevent inhalation of irritating cyclic amine dust[6][7].

Operational Workflow: Handling & Transfer

A safe protocol must be a self-validating system. By strictly controlling the environment, we eliminate the variables that lead to exposure. This methodology aligns with the National Research Council's Prudent Practices in the Laboratory[8][9].

Step-by-Step Handling Methodology:

  • Engineering Control Validation: Before opening the chemical vial, verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Causality: This confirms the negative pressure environment is actively pulling potential aerosols away from the operator's breathing zone.

  • Workspace Preparation: Line the hood's working surface with chemical spill mats (absorbent side up, impermeable plastic side down).

  • Material Transfer: Use an anti-static weighing boat and a grounded metallic micro-spatula. Causality: Static charge is the primary cause of powder aerosolization. Grounded tools ensure the compound remains clustered and manageable.

  • Decontamination: Post-transfer, seal the primary container. Wipe down the exterior of the reagent bottle, the balance, and all reusable tools with a 70% ethanol or isopropanol solution to neutralize and remove residual traces.

  • Doffing PPE: Remove the outer gloves first by pinching the wrist and pulling them inside out. Dispose of them immediately to prevent cross-contaminating laboratory door handles or equipment.

Cradle-to-Grave Disposal Plan

The disposal of Morpholin-3-yl(pyrrolidin-1-yl)methanone and its contaminated consumables must comply with the EPA's Resource Conservation and Recovery Act (RCRA) under 40 CFR Part 262[10][11].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Classify the material and any contaminated consumables (outer gloves, weigh boats, spill mats) as hazardous chemical waste. Do not mix this waste with strong oxidizing agents or acids to prevent exothermic reactions.

  • Primary Containment: Deposit the waste into a chemically compatible, sealable High-Density Polyethylene (HDPE) drum or container. Causality: HDPE is highly resistant to organic amides and prevents chemical leaching.

  • Regulatory Labeling: Affix a standardized label reading "Hazardous Waste - Toxic/Irritant Amide." You must explicitly write the accumulation start date on the label the moment the first piece of waste enters the container.

  • SAA to CAA Transfer: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation (within line of sight). Ensure it is transferred to a Central Accumulation Area (CAA) within the strict regulatory timeframe (e.g., 90 days for Large Quantity Generators, 180 days for Small Quantity Generators) for final vendor incineration[11][12].

Quantitative Data Presentation

The following table summarizes the required PPE configuration and the mechanistic logic behind each selection.

PPE CategorySpecificationHazard MitigatedMechanistic Causality
Dermal (Hands) Double Nitrile Gloves (≥4 mil)Chemical absorption, sensitizationNitrile provides superior permeation resistance against lipophilic amides. Double-gloving ensures a fail-safe against micro-tears.
Ocular ANSI Z87.1 Splash GogglesCorneal irritation, chemical burnsForms a complete facial seal to prevent ingress of aerosolized micro-particulates during powder transfer.
Body 100% Cotton or FR Lab CoatSkin exposure, static ignitionCotton minimizes static buildup (which can aerosolize powders) and provides a physical barrier against accidental spills.
Respiratory Fume Hood / N95 RespiratorInhalation of fine particulatesNegative pressure captures >99% of airborne particles, preventing respiratory tract irritation from cyclic amine derivatives.

Workflow Visualization

The following diagram illustrates the self-validating logical sequence for handling and disposing of this chemical safely.

G cluster_ppe PPE Configuration Protocol cluster_handling Operational Workflow cluster_disposal EPA RCRA Disposal Plan Start Start: Hazard Assessment (Review SDS & Risks) Gloves Double Nitrile Gloves (Permeation Barrier) Start->Gloves Goggles Splash Goggles (Ocular Seal) Start->Goggles Coat 100% Cotton Lab Coat (Anti-Static/Dermal) Start->Coat Hood Validate Fume Hood (>80 fpm face velocity) Gloves->Hood Goggles->Hood Coat->Hood Weigh Anti-static Weighing & Material Transfer Hood->Weigh Decon Surface Decontamination (70% EtOH) Weigh->Decon Waste Segregate in HDPE Container Decon->Waste Label Label: Hazardous Waste + Accumulation Date Waste->Label SAA Transfer to SAA / CAA (Vendor Incineration) Label->SAA

Workflow for handling and disposing of Morpholin-3-yl(pyrrolidin-1-yl)methanone safely.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Subpart I 29 CFR 1910.132. United States Department of Labor.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. [Link]

  • Environmental Protection Agency (EPA). Categories of Hazardous Waste Generators (40 CFR Part 262). United States EPA.[Link]

Sources

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